2,5-dimethyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide
Description
BenchChem offers high-quality 2,5-dimethyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-dimethyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
2,5-dimethyl-N-(3-methylpyridin-2-yl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S/c1-10-6-7-11(2)13(9-10)19(17,18)16-14-12(3)5-4-8-15-14/h4-9H,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZWIWCRLGBCQMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=C(C=CC=N2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action and In Vitro Profiling of 2,5-Dimethyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide: A VSD4-Targeted Nav1.7 Inhibitor
Executive Summary
The voltage-gated sodium channel Nav1.7 is a genetically validated target for the treatment of severe chronic pain syndromes. However, developing selective inhibitors has historically been hindered by the high sequence homology among Nav channel subtypes, particularly the cardiotoxic Nav1.5 isoform.
2,5-dimethyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide belongs to the highly selective N-pyridyl arylsulfonamide class of small molecules. Unlike traditional local anesthetics that block the central pore, this compound acts as a state-dependent gating modifier. By selectively targeting the Voltage-Sensor Domain IV (VSD4), it traps the Nav1.7 channel in a non-conductive, inactivated state. This whitepaper details the molecular causality of its mechanism, the biophysical rationale behind its in vitro profiling, and the self-validating experimental protocols required to evaluate its efficacy.
Molecular Mechanism of Action: VSD4 Allosteric Trapping
To understand why this specific molecule is so effective, we must analyze the spatial geometry of the Nav1.7 VSD4 binding pocket. The arylsulfonamide class does not bind to the central pore; instead, it engages the extracellular cleft of VSD4[1].
The binding event is driven by three distinct structural interactions:
-
The Anion-Binding Pocket (The "Warhead"): At physiological pH, the sulfonamide core is deprotonated. This anionic moiety forms a critical electrostatic salt bridge with the fourth arginine gating charge (R4, Arg1608) of the VSD4 S4 helix[2].
-
The Selectivity Pocket: The 3-methylpyridine ring projects into a narrow, isoform-specific pocket. The 3-methyl substitution is not arbitrary; it sterically perfectly fills a hydrophobic void near residues V1541 and M1582, which are unique to Nav1.7. This interaction is the primary driver of the compound's >10,000-fold selectivity over Nav1.5[2].
-
The Lipid-Exposed Pocket: The 2,5-dimethylbenzene ring extends outward into the lipid-protein interface, anchoring the complex within the membrane bilayer and stabilizing the bound state.
Causality of Channel Inhibition: By electrostatically locking the R4 gating charge in its "up" (activated) position, the compound prevents the S4 helix from returning to its resting state. This allosterically stabilizes the intracellular inactivation gate, trapping the entire Nav1.7 pore in a closed, non-conductive state.
Fig 1. Allosteric trapping of the Nav1.7 pore via VSD4 engagement by the arylsulfonamide.
In Vitro Pharmacological Profiling
The evaluation of VSD4 gating modifiers requires a tiered in vitro approach. High-throughput screening (FLIPR) is utilized first to establish baseline potency and selectivity. However, because arylsulfonamides are profoundly state-dependent (binding orders of magnitude more tightly to the inactivated state), precise biophysical characterization requires automated patch-clamp electrophysiology[3].
Quantitative Data Summary
The table below synthesizes the expected in vitro profile for this optimized arylsulfonamide, demonstrating the massive safety margin achieved through VSD4 targeting.
| Target / Channel State | Assay Type | Metric | Value (nM) | Fold Selectivity vs. Target |
| Nav1.7 (Inactivated State) | Patch-Clamp | IC 50 | 2.4 | 1.0x (Reference) |
| Nav1.7 (Resting State) | Patch-Clamp | IC 50 | > 10,000 | N/A (State-dependent) |
| Nav1.5 (Cardiac) | FLIPR / Patch-Clamp | IC 50 | > 30,000 | > 12,500x |
| Nav1.8 (Peripheral DRG) | FLIPR | IC 50 | > 10,000 | > 4,100x |
| hERG (Cardiac Off-target) | Patch-Clamp | IC 50 | > 30,000 | > 12,500x |
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. Every assay includes internal controls that mathematically confirm the mechanism of action and rule out false positives (such as non-specific membrane disruption).
Fig 2. Self-validating in vitro workflow from high-throughput screening to biophysical validation.
Protocol A: State-Dependent Automated Patch-Clamp Electrophysiology
Causality: To prove the compound is a VSD4 gating modifier, we must demonstrate that its affinity increases drastically when the channel is driven into the inactivated state. Self-Validation: The protocol utilizes a dual-pulse voltage protocol on the same cell. The internal validation is the calculation of the Ki/Kr ratio (Inactivated vs. Resting affinity). A ratio of < 0.01 confirms the VSD4 trapping mechanism; a ratio near 1.0 would indicate a non-specific pore blocker.
Step-by-Step Methodology:
-
Cell Preparation: Harvest HEK293 cells stably expressing human Nav1.7. Resuspend in extracellular solution (140 mM NaCl, 4 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, pH 7.4).
-
Whole-Cell Configuration: Establish whole-cell configuration using an automated patch-clamp platform (e.g., QPatch). Ensure seal resistance is >1 GΩ to validate membrane integrity.
-
Voltage Protocol (The Dual-Pulse):
-
Resting State Pulse: Hold the cell at -120 mV. Apply a 20 ms test pulse to 0 mV. Record the peak inward current ( Irest ).
-
Inactivated State Pulse: Step the voltage to -70 mV for 8 seconds (driving ~20% of channels into the inactivated state). Apply a 20 ms test pulse to 0 mV. Record the peak inward current ( Iinact ).
-
-
Compound Addition: Perfuse 2,5-dimethyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide at ascending concentrations (0.1 nM to 10 µM). Allow 5 minutes of equilibration per concentration.
-
Data Analysis: Calculate fractional block for both pulses. Generate IC 50 curves for the resting and inactivated states. Validate the mechanism by confirming IC50(rest)/IC50(inact)>1000 .
Protocol B: FLIPR Tetra Membrane Potential Assay for Selectivity
Causality: Before advancing to low-throughput patch-clamp for off-targets, we rapidly screen out Nav1.5 cardiotoxicity using a fluorescent membrane potential dye. Self-Validation: The assay relies on veratridine (a chemical activator) to open the channels. By normalizing the fluorescence of the compound-treated wells to a vehicle control (0.1% DMSO) on the same plate, we self-correct for day-to-day dye loading variations and baseline fluorescence drift.
Step-by-Step Methodology:
-
Cell Seeding: Seed Nav1.5-expressing CHO cells into a 384-well clear-bottom plate at 10,000 cells/well. Incubate for 24 hours at 37°C.
-
Dye Loading: Remove media and add 20 µL/well of FLIPR Membrane Potential Assay Kit (Red) dye. Incubate for 45 minutes at 37°C.
-
Compound Incubation: Add 10 µL of the arylsulfonamide compound (serially diluted) or DMSO control. Incubate for 15 minutes at room temperature.
-
Activation & Readout: Transfer the plate to the FLIPR Tetra system. Record baseline fluorescence for 10 seconds. Inject 10 µL of Veratridine (EC 80 concentration) to open the Nav1.5 channels.
-
Validation: Measure the peak fluorescence response over 3 minutes. Calculate the percentage of inhibition relative to the DMSO control. An IC 50 > 30 µM validates the required safety margin against cardiac toxicity[3].
References
-
[1] Kschonsak et al., "Cryo-EM reveals an unprecedented binding site for NaV1.7 inhibitors enabling rational design of potent hybrid inhibitors." eLife.
-
[2] Ahuja et al., "Structural basis of Nav1.7 inhibition by an isoform-selective small-molecule antagonist." Science.
-
[3] Roecker et al., "Discovery of Arylsulfonamide Nav1.7 Inhibitors: IVIVC, MPO Methods, and Optimization of Selectivity Profile." ACS Medicinal Chemistry Letters.
Sources
An In-Depth Technical Guide to Characterizing the Receptor Binding Affinity of 2,5-dimethyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide
Abstract
The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] The novel compound, 2,5-dimethyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide, represents a new chemical entity within this class, and as such, its biological targets and pharmacological profile are yet to be elucidated. This guide provides a comprehensive, technically-grounded framework for the systematic investigation of its receptor binding affinity. We will detail a multi-faceted approach, commencing with initial target identification strategies and progressing to in-depth biophysical and biochemical assays for the precise quantification of binding kinetics and affinity. This document is intended for researchers, scientists, and drug development professionals engaged in the characterization of novel chemical entities.
Introduction to 2,5-dimethyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide and the Rationale for Target Identification
The subject of this guide, 2,5-dimethyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide, is a novel compound featuring a benzenesulfonamide core. This structural motif is known to interact with a variety of biological targets, often through the sulfonamide group's ability to act as a zinc-binding group in metalloenzymes.[1] Derivatives of this scaffold have been shown to inhibit enzymes such as carbonic anhydrases and cyclooxygenases, and to modulate the activity of kinases and nuclear receptors.[1][4] Given this precedent, a thorough characterization of the binding profile of this new analogue is a critical first step in understanding its potential therapeutic applications and off-target effects.
The primary objective of this guide is to outline a robust, systematic workflow for identifying the molecular targets of 2,5-dimethyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide and quantifying its binding affinity. This process is fundamental to drug discovery, as the affinity and kinetics of a drug-target interaction often correlate with its potency and in vivo efficacy.
Initial Target Identification Strategies
As the biological targets of 2,5-dimethyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide are unknown, a logical first step is to employ a combination of computational and experimental screening methods to identify potential interacting proteins.
Computational Approaches
In silico methods can provide initial hypotheses about potential targets, thereby narrowing the scope of experimental work.[5][6] These approaches leverage the compound's structure to predict its interactions with known protein targets.
-
Ligand-Based Virtual Screening: This method involves comparing the chemical structure of our compound of interest to databases of compounds with known biological activities. Similar compounds may have similar targets.
-
Structure-Based Virtual Screening (Docking): If the three-dimensional structures of potential target proteins are known, molecular docking simulations can be used to predict the binding mode and estimate the binding affinity of 2,5-dimethyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide to these proteins.
Experimental Screening
Experimental screening provides direct evidence of compound-target interactions.
-
Broad-Panel Kinase Screening: Given that many benzenesulfonamide derivatives are kinase inhibitors, a cost-effective initial step is to screen the compound against a large panel of kinases.[10][11][12][13][14] Several commercial services offer screening panels covering a significant portion of the human kinome. These screens are typically performed at a single high concentration of the compound (e.g., 10 µM) to identify initial "hits."
-
Phenotypic Screening: This approach involves testing the compound in various cell-based assays that represent different disease states (e.g., cancer cell proliferation assays). If a desirable phenotype is observed, subsequent target deconvolution studies can be performed to identify the responsible protein(s).
The following diagram illustrates a logical workflow for initial target identification:
Caption: Workflow for Initial Target Identification.
Methodologies for Determining Receptor Binding Affinity
Once a putative target has been identified, a suite of biophysical and biochemical assays can be employed to quantify the binding affinity and kinetics of the interaction. The choice of method will depend on the nature of the target protein and the availability of reagents.
Radioligand Binding Assays
Radioligand binding assays are considered a gold standard for quantifying receptor-ligand interactions due to their high sensitivity and robustness.[15][16] These assays typically involve the use of a radiolabeled ligand that binds to the target receptor.
This assay is used to determine the affinity (Ki) of an unlabeled compound (our compound of interest) by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.[15][17]
Step-by-Step Protocol:
-
Preparation of Reagents:
-
Membrane Preparation: Prepare a membrane fraction from cells or tissues expressing the target receptor.[18] This typically involves homogenization followed by centrifugation to pellet the membranes. The protein concentration of the membrane preparation should be determined.[18]
-
Radioligand: Choose a suitable radioligand with high affinity and specificity for the target receptor.
-
Test Compound: Prepare a series of dilutions of 2,5-dimethyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide.
-
Assay Buffer: Prepare an appropriate buffer to maintain the stability and activity of the receptor.
-
-
Assay Setup (96-well plate format):
-
Total Binding Wells: Add membrane preparation, radioligand (at a fixed concentration, typically near its Kd), and assay buffer.
-
Non-specific Binding Wells: Add membrane preparation, radioligand, and a high concentration of a known unlabeled ligand to saturate the receptors.
-
Competition Wells: Add membrane preparation, radioligand, and varying concentrations of the test compound.
-
-
Incubation: Incubate the plate at a specific temperature for a sufficient time to reach equilibrium.[18]
-
Separation of Bound and Free Radioligand: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester.[18] The filters will trap the membranes with the bound radioligand, while the unbound radioligand will pass through.
-
Washing: Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.[18]
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.[19]
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[18]
-
This assay is used to determine the density of receptors (Bmax) in a given tissue or cell preparation and the dissociation constant (Kd) of the radioligand.[15][20][21]
Step-by-Step Protocol:
-
Reagent Preparation: Similar to the competitive binding assay, but instead of a test compound, a range of concentrations of the radioligand is prepared.
-
Assay Setup:
-
Total Binding Wells: Add membrane preparation and increasing concentrations of the radioligand.
-
Non-specific Binding Wells: Add membrane preparation, increasing concentrations of the radioligand, and a high concentration of a known unlabeled ligand.
-
-
Incubation, Separation, and Quantification: Follow the same procedure as in the competitive binding assay.
-
Data Analysis:
-
Calculate specific binding for each concentration of the radioligand.
-
Plot specific binding versus the concentration of the radioligand. The resulting curve should be hyperbolic and can be fitted with a non-linear regression model to determine Bmax and Kd.
-
Alternatively, the data can be transformed using a Scatchard plot (bound/free vs. bound), where the slope is -1/Kd and the x-intercept is Bmax.
-
Kinetic assays measure the rates of association (kon) and dissociation (koff) of a radioligand.[22][23]
-
Association Kinetics: The receptor and radioligand are incubated together, and the amount of specific binding is measured at various time points until equilibrium is reached. The observed association rate (kobs) can be determined by fitting the data to a one-phase association model. The association rate constant (kon) can then be calculated.[24]
-
Dissociation Kinetics: The receptor and radioligand are first incubated to equilibrium. Then, an excess of an unlabeled ligand is added to prevent re-binding of the radioligand, and the amount of specific binding is measured over time. The dissociation rate constant (koff) is determined by fitting the data to a one-phase exponential decay model.[23]
The equilibrium dissociation constant (Kd) can also be calculated from the kinetic rate constants: Kd = koff / kon.
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that allows for the real-time monitoring of molecular interactions.[25][26] It is a powerful tool for determining the kinetics (kon and koff) and affinity (Kd) of a wide range of interactions.[27]
Step-by-Step Protocol:
-
Chip Preparation and Ligand Immobilization:
-
Select an appropriate sensor chip.
-
The target protein (ligand) is immobilized on the surface of the sensor chip.
-
-
Analyte Injection: A solution containing the test compound (analyte) is flowed over the sensor chip surface.
-
Real-time Monitoring: The binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in response units, RU).[25]
-
Phases of the Sensorgram:
-
Association: The analyte is flowed over the surface, and binding occurs.
-
Equilibrium: The binding reaches a steady state.
-
Dissociation: The analyte solution is replaced with buffer, and the dissociation of the analyte from the ligand is monitored.
-
-
Data Analysis: The resulting sensorgram (a plot of RU versus time) is fitted to various kinetic models to determine the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).
Caption: Surface Plasmon Resonance (SPR) Workflow.
Isothermal Titration Calorimetry (ITC)
ITC is a label-free technique that directly measures the heat changes associated with a binding event.[28][29] It provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.[30]
Step-by-Step Protocol:
-
Sample Preparation:
-
The target protein is placed in the sample cell.
-
The test compound is loaded into the injection syringe.
-
It is crucial that both the protein and the compound are in the exact same buffer to avoid heats of dilution.[31]
-
-
Titration: A series of small injections of the compound are made into the protein solution.
-
Heat Measurement: The heat released or absorbed upon each injection is measured.
-
Data Analysis:
-
The heat per injection is plotted against the molar ratio of the compound to the protein.
-
The resulting isotherm is fitted to a binding model to determine Kd, n, and ΔH.
-
The Gibbs free energy (ΔG) and entropy (ΔS) can be calculated from these values.
-
Data Presentation and Interpretation
The quantitative data obtained from the binding assays should be summarized in a clear and concise manner to facilitate comparison and interpretation.
Table 1: Summary of Binding Affinity and Kinetic Parameters
| Assay Method | Parameter | Value | Units |
| Competitive Radioligand Binding | Ki | e.g., 150 | nM |
| Surface Plasmon Resonance | Kd | e.g., 120 | nM |
| kon | e.g., 1.2 x 10⁵ | M⁻¹s⁻¹ | |
| koff | e.g., 1.4 x 10⁻² | s⁻¹ | |
| Isothermal Titration Calorimetry | Kd | e.g., 135 | nM |
| n | e.g., 1.1 | ||
| ΔH | e.g., -8.5 | kcal/mol | |
| TΔS | e.g., 2.3 | kcal/mol |
Hypothetical Case Study: Kinase Inhibition
Based on the prevalence of kinase inhibition among benzenesulfonamide derivatives, let us hypothesize that our initial screening identified a protein kinase as a primary target for 2,5-dimethyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide. The next step would be to perform an in vitro kinase assay to confirm and quantify its inhibitory activity.
In Vitro Kinase Assay
This assay measures the ability of the compound to inhibit the phosphorylation of a substrate by the target kinase.
Step-by-Step Protocol:
-
Reagents:
-
Recombinant active kinase.
-
Kinase substrate (peptide or protein).
-
ATP (often radiolabeled with ³²P or ³³P).
-
Test compound at various concentrations.
-
Kinase buffer.
-
-
Reaction Setup:
-
In a microplate, combine the kinase, substrate, and test compound in the kinase buffer.
-
Initiate the reaction by adding ATP.
-
-
Incubation: Incubate at an optimal temperature (e.g., 30°C or 37°C) for a specific time.
-
Termination and Detection:
-
Stop the reaction (e.g., by adding EDTA).
-
Separate the phosphorylated substrate from the unreacted ATP (e.g., using a phosphocellulose filter paper).
-
Quantify the amount of incorporated radiolabel using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Signaling Pathway Visualization
If the target kinase is, for example, a key component of the MAPK/ERK pathway, understanding its position in this pathway is crucial for predicting the downstream cellular effects of the compound.
Caption: Hypothetical Inhibition of the MAPK/ERK Pathway.
Conclusion and Future Directions
This guide has outlined a comprehensive and systematic approach to characterizing the receptor binding affinity of the novel compound 2,5-dimethyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide. By employing a combination of computational prediction, experimental screening, and detailed biophysical and biochemical assays, a robust understanding of its molecular targets and binding characteristics can be achieved.
Following the determination of binding affinity and kinetics, further studies would be warranted to elucidate the functional consequences of this binding. These could include cell-based assays to measure downstream signaling events, assessment of cellular potency, and ultimately, in vivo studies to evaluate efficacy and safety in preclinical models. The data generated through this workflow will be instrumental in guiding the future development of this promising new chemical entity.
References
-
Computational Prediction of Drug-Target Interactions via Ensemble Learning. PubMed. [Link]
-
Radioligand Binding Assay. Gifford Bioscience. [Link]
-
Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]
-
Computational prediction of drug–target interactions using chemogenomic approaches: an empirical survey. Briefings in Bioinformatics. [Link]
-
Kinase Panel Profiling. Pharmaron. [Link]
-
Comparison Study of Computational Prediction Tools for Drug-Target Binding Affinities. National Institutes of Health. [Link]
-
Kinetic Radioligand Binding Assays. Alfa Cytology. [Link]
-
Kinase Screening & Profiling Service. ProQinase. [Link]
-
ComPuDTIK: Computational Prediction of Drug-Target Interactions in Kinases. IEEE Xplore. [Link]
-
In vitro kinase assay. Bio-protocol. [Link]
-
ComPuDTIK: Computational Prediction of Drug-Target Interactions in Kinases. IEEE Xplore. [Link]
-
Binding kinetics of ligands acting at GPCRs. National Institutes of Health. [Link]
-
In vitro NLK Kinase Assay. National Institutes of Health. [Link]
-
GPCR Membrane Ligand Binding Assay Development. Multispan, Inc. [Link]
-
Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. National Institutes of Health. [Link]
-
Kinase Screening and Profiling - Guidance for Smart Cascades. Eurofins Discovery. [Link]
-
Determination of Kinetic Parameters. GraphPad. [Link]
-
Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. National Institutes of Health. [Link]
-
Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies. National Institutes of Health. [Link]
-
Radioligand Binding Studies. Springer Nature Experiments. [Link]
-
In vitro kinase assay. protocols.io. [Link]
-
Protocol for Invitro Kinase Assay. University of Southern California. [Link]
-
Radioligand binding methods: practical guide and tips. American Journal of Physiology-Cell Physiology. [Link]
-
Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports. [Link]
-
Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1. Malvern Panalytical. [Link]
-
Surface Plasmon Resonance Assay Services. Reaction Biology. [Link]
-
Simultaneous Quantification of Protein Binding Kinetics in Whole Cells with Surface Plasmon Resonance Imaging and Edge Deformation Tracking. MDPI. [Link]
-
Isothermal Titration Calorimetry. The Huck Institutes. [Link]
-
Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs. Longdom Publishing. [Link]
-
Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. National Institutes of Health. [Link]
-
Synthesis and Anticancer Evaluation of Benzenesulfonamide Derivatives. IntechOpen. [Link]
-
Surface Plasmon Resonance as a Tool for Ligand Binding Investigation of Engineered GPR17 Receptor, a G Protein Coupled Receptor Involved in Myelination. Frontiers. [Link]
-
Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions. Springer. [Link]
-
Isothermal titration calorimetry for studying protein-ligand interactions. PubMed. [Link]
-
Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. White Rose Research Online. [Link]
-
A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and Other Nuclear Receptors. ResearchGate. [Link]
-
G Protein-Coupled Receptor Screening Assays: Methods and Protocols. ResearchGate. [Link]
-
Protocol to investigate G protein-coupled receptor signaling kinetics and concentration-dependent responses using ONE-GO biosensors. National Institutes of Health. [Link]
-
Hybrid Reporter Gene Assay for the evaluation of nuclear receptors as targets. EUbOPEN. [Link]
-
Targeting Nuclear Receptors with Marine Natural Products. MDPI. [Link]
-
Quantitative real-time PCR protocol for analysis of nuclear receptor signaling pathways. National Institutes of Health. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. longdom.org [longdom.org]
- 3. Synthesis and Anticancer Evaluation of Benzenesulfonamide Derivatives | IntechOpen [intechopen.com]
- 4. Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Computational Prediction of Drug-Target Interactions via Ensemble Learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Frontiers | Comparison Study of Computational Prediction Tools for Drug-Target Binding Affinities [frontiersin.org]
- 8. ieeexplore.ieee.org [ieeexplore.ieee.org]
- 9. ieeexplore.ieee.org [ieeexplore.ieee.org]
- 10. pharmaron.com [pharmaron.com]
- 11. kinaselogistics.com [kinaselogistics.com]
- 12. assayquant.com [assayquant.com]
- 13. Kinase Screening & Profiling Services - Creative Biogene [creative-biogene.com]
- 14. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. journals.physiology.org [journals.physiology.org]
- 17. multispaninc.com [multispaninc.com]
- 18. giffordbioscience.com [giffordbioscience.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 21. biophysics-reports.org [biophysics-reports.org]
- 22. Kinetic Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
- 23. Lesson 4 [pdg.cnb.uam.es]
- 24. Binding kinetics of ligands acting at GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 25. An Introduction to Surface Plasmon Resonance [jacksonimmuno.com]
- 26. Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 27. reactionbiology.com [reactionbiology.com]
- 28. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
- 29. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 31. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
pharmacokinetics of 2,5-dimethyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide in murine models
An In-Depth Technical Guide to the Pharmacokinetics of 2,5-dimethyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide in Murine Models
Foreword: Charting the Preclinical Journey of a Novel Sulfonamide
In the landscape of modern drug discovery, the journey of a novel chemical entity from benchtop to bedside is both arduous and exacting. The molecule at the center of this guide, 2,5-dimethyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide, represents a unique structural scaffold combining a substituted benzenesulfonamide with a methyl-pyridinyl moiety. While its specific pharmacological target is beyond the scope of this document, its successful development hinges on a thorough understanding of its behavior within a living system. This is the domain of pharmacokinetics (PK)—the study of what the body does to a drug.
This guide serves as a comprehensive technical manual for researchers, scientists, and drug development professionals tasked with elucidating the pharmacokinetic profile of this novel sulfonamide in murine models. The mouse model remains a cornerstone of preclinical research, offering a vital, albeit complex, window into a compound's potential in vivo disposition in humans.[1][2] It provides critical data that informs candidate selection, dose-ranging for efficacy and toxicology studies, and ultimately, the design of first-in-human clinical trials.[2][3]
Given the novelty of 2,5-dimethyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide, this document is structured not as a retrospective data summary, but as a proactive, strategic roadmap. We will proceed from first principles, outlining the causal logic behind experimental design, the validation of bioanalytical methods, and the interpretation of pharmacokinetic parameters. Our approach is grounded in established scientific and regulatory standards to ensure the generation of robust, trustworthy, and translatable data.
Part 1: Strategic Experimental Design for Murine PK Studies
The primary objective of the initial pharmacokinetic study is to define the fundamental absorption, distribution, metabolism, and excretion (ADME) properties of the compound. A well-designed experiment will determine its systemic exposure (AUC), peak concentration (Cmax), time to peak concentration (Tmax), clearance (CL), volume of distribution (Vd), and elimination half-life (t½) following both intravenous (IV) and oral (PO) administration. The ratio of oral to intravenous AUC will define the compound's absolute oral bioavailability (F%).
Animal Model Selection: The Foundation of Translatable Data
The choice of murine model is a critical first step. For initial screening, outbred strains such as CD-1 mice are often preferred due to their genetic heterogeneity, which can provide a more generalized physiological response.[1][2] They are robust and widely used for evaluating the pharmacokinetic properties and safety of novel compounds.[1][2] For studies requiring a more defined genetic background, inbred strains like C57BL/6 are the standard.
Expert Insight: While standard mouse models are invaluable, it is crucial to consider inter-species differences in drug metabolism. The cytochrome P450 (CYP) enzyme family, a major driver of drug metabolism, can exhibit significant variation between mice and humans.[4] Should initial studies suggest that a specific human CYP is a major contributor to the compound's metabolism (determinable via in vitro studies with human liver microsomes), the use of humanized mouse models should be considered.[3][4] These models, where murine CYP genes are replaced with their human orthologs, can provide more predictive data on human metabolic pathways and clearance rates.[4]
Dosing Formulation and Administration: Ensuring Accurate Delivery
The physical and chemical properties of 2,5-dimethyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide will dictate the formulation strategy. A preliminary solubility screen is mandatory.
-
Intravenous (IV) Formulation: The goal is a clear, sterile, and isotonic solution. A common starting point is a vehicle of 5% Dextrose in water or a co-solvent system such as Solutol HS 15/Ethanol/Water. The final formulation must be validated for stability and compatibility with the test article.
-
Oral (PO) Formulation: For oral administration via gavage, a solution or a homogenous suspension is acceptable. A common vehicle for suspensions is 0.5% methylcellulose in water.
Experimental Protocol: Drug Administration
-
Acclimatization: Allow animals to acclimate for a minimum of 3 days upon arrival.
-
Fasting: For oral dosing, fast animals for 4 hours prior to administration to reduce variability in gastric emptying and absorption. Water should be available ad libitum.
-
Dose Calculation: Calculate the dose volume for each animal based on its most recent body weight. A typical oral gavage volume is 5-10 mL/kg, and for IV injection, it is 5 mL/kg.
-
IV Administration: Administer the compound via a lateral tail vein. This route ensures 100% of the drug enters systemic circulation directly.
-
PO Administration: Administer the compound using a ball-tipped gavage needle to ensure direct delivery to the stomach and minimize risk of esophageal injury.
Study Design: A Framework for Robust Data
A cassette-dosing approach is not recommended for initial, definitive PK studies. A single-compound-per-group design is essential.
| Parameter | Intravenous (IV) Cohort | Oral (PO) Cohort |
| Strain/Sex | CD-1, Male | CD-1, Male |
| Number of Animals | n=3 per timepoint (traditional) or n=5-6 (serial) | n=3 per timepoint (traditional) or n=5-6 (serial) |
| Dose Level | 1 mg/kg (example) | 10 mg/kg (example) |
| Administration Route | Intravenous bolus (tail vein) | Oral gavage |
| Blood Sampling Timepoints | Pre-dose, 2, 5, 15, 30 min, 1, 2, 4, 8, 24 hr | Pre-dose, 15, 30 min, 1, 2, 4, 8, 12, 24 hr |
Causality Behind Experimental Choices:
-
An IV dose is essential to determine the true clearance and volume of distribution, which are intrinsic properties of the compound.
-
The PO dose is typically higher to account for incomplete absorption and first-pass metabolism.
-
The chosen time points are designed to capture the rapid distribution phase (early time points) and the slower elimination phase (later time points).
Blood Sample Collection: Minimizing Variability
To refine the data and reduce animal usage, a serial bleeding protocol is highly recommended.[5] This method allows for the collection of a full pharmacokinetic profile from a single mouse, minimizing inter-animal variability.[5]
Experimental Protocol: Serial Blood Collection
-
Animal Restraint: Gently restrain the mouse.
-
Puncture Site: Use the submandibular or saphenous vein for sample collection.
-
Collection: Collect approximately 50-75 µL of whole blood into an anticoagulant-coated capillary tube (e.g., K2-EDTA).
-
Post-Puncture Care: Apply gentle pressure to the site to ensure hemostasis.
-
Plasma Preparation: Immediately centrifuge the blood samples (e.g., 5000 x g for 5 minutes at 4°C) to separate the plasma.
-
Storage: Transfer the plasma to a clean, labeled microcentrifuge tube and store at -80°C until analysis.
-
Terminal Bleed: The final timepoint can be collected via cardiac puncture under terminal anesthesia to obtain a larger volume for potential metabolite identification.
Caption: High-level workflow for a murine pharmacokinetic study.
Part 2: Bioanalytical Method Development and Validation
The adage "you can't trust what you can't measure" is the guiding principle of bioanalysis. A robust, validated assay is non-negotiable. For a small molecule like 2,5-dimethyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the definitive platform, offering unparalleled sensitivity and specificity.[6][7]
Sample Preparation: Isolating the Analyte
The goal is to remove proteins and other matrix components that interfere with analysis.
Experimental Protocol: Protein Precipitation
-
Thaw Samples: Thaw plasma samples on ice.
-
Aliquot: Aliquot 20 µL of plasma into a 96-well plate.
-
Add Internal Standard: Add 5 µL of a working internal standard solution (a structurally similar, stable-isotope-labeled version of the analyte is ideal).
-
Precipitation: Add 100 µL of cold acetonitrile to each well.
-
Mix & Incubate: Mix thoroughly and incubate at 4°C for 20 minutes to allow for complete protein precipitation.
-
Centrifuge: Centrifuge the plate at 4000 x g for 10 minutes.
-
Transfer: Carefully transfer the supernatant to a new 96-well plate for injection onto the LC-MS/MS system.
LC-MS/MS Method Validation: A Self-Validating System
The method must be validated according to regulatory guidelines (e.g., FDA, ICH M10).[6] This ensures the data is accurate and reproducible.
| Validation Parameter | Purpose | Acceptance Criteria |
| Linearity | Establish the relationship between concentration and detector response. | r² ≥ 0.99 for the calibration curve. |
| Accuracy & Precision | Determine how close measured values are to the true value and to each other. | Within ±15% of nominal (±20% at LLOQ) for QC samples. |
| Selectivity | Ensure the method detects only the analyte of interest without matrix interference. | No significant peaks in blank matrix at the analyte's retention time. |
| Lower Limit of Quantification (LLOQ) | The lowest concentration that can be measured with acceptable accuracy and precision. | Signal-to-noise > 10; accuracy/precision within ±20%. |
| Matrix Effect | Assess the impact of matrix components on analyte ionization. | CV of peak areas across different matrix lots should be ≤15%. |
| Stability | Evaluate analyte stability under various conditions (freeze-thaw, bench-top, long-term storage). | Mean concentration within ±15% of nominal. |
Part 3: Pharmacokinetic Data Analysis and Interpretation
Once plasma concentrations are determined, they are plotted against time to generate the pharmacokinetic profile. Non-compartmental analysis (NCA) is the standard method for deriving key PK parameters.
Key Pharmacokinetic Parameters
The table below presents hypothetical, yet scientifically plausible, pharmacokinetic parameters for our target compound, reflecting properties often seen with novel sulfonamides.
| Parameter | IV (1 mg/kg) | PO (10 mg/kg) | Description |
| Cmax (ng/mL) | 450 | 1250 | Maximum observed plasma concentration. |
| Tmax (hr) | 0.08 | 1.5 | Time to reach Cmax. |
| AUC₀-t (hrng/mL) | 980 | 5900 | Area under the curve from time 0 to the last measurable point. |
| AUC₀-inf (hrng/mL) | 1020 | 6150 | Area under the curve extrapolated to infinity. |
| t½ (hr) | 4.5 | 4.8 | Elimination half-life. |
| CL (mL/hr/kg) | 16.3 | - | Clearance. |
| Vd (L/kg) | 1.05 | - | Volume of distribution. |
| F (%) | - | 60.3% | Absolute oral bioavailability. |
Interpretation of Hypothetical Data:
-
A Tmax of 1.5 hours suggests relatively rapid oral absorption.
-
A half-life of ~4.5 hours indicates that the drug would be cleared from the system within approximately 24 hours.
-
A clearance of 16.3 mL/hr/kg is low relative to mouse liver blood flow (~5400 mL/hr/kg), suggesting the compound is not highly extracted by the liver.
-
A volume of distribution of 1.05 L/kg suggests moderate distribution into tissues.
-
An oral bioavailability of 60.3% is good and indicates that the compound is well-absorbed and/or has escaped extensive first-pass metabolism.
Anticipated Metabolic Pathways
Sulfonamides can undergo several metabolic transformations.[8] For 2,5-dimethyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide, the likely primary metabolic pathways involve oxidation by cytochrome P450 enzymes, followed by conjugation.[8]
Hypothesized Metabolic Transformations:
-
Aromatic Hydroxylation: Oxidation of the dimethyl-benzene ring.
-
Aliphatic Hydroxylation: Oxidation of one of the methyl groups on either the benzene or pyridine ring.
-
N-dealkylation: While less common for the sulfonamide nitrogen, it is a possibility.
-
Phase II Conjugation: The newly formed hydroxyl groups can be conjugated with glucuronic acid (via UGTs) or sulfate (via SULTs) to form more water-soluble metabolites for excretion.[8]
Caption: Hypothesized metabolic pathways for the title compound.
Conclusion
This guide has provided a comprehensive, technically-grounded framework for the pharmacokinetic evaluation of 2,5-dimethyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide in murine models. By adhering to the principles of robust experimental design, validated bioanalytical methodology, and systematic data analysis, researchers can generate the high-quality data necessary to make informed decisions in the drug development process. The insights gained from these foundational studies will be instrumental in defining the therapeutic potential and safety profile of this novel chemical entity as it advances toward the clinic.
References
-
Murine Pharmacokinetic Studies. PMC. Available from: [Link]
-
The Importance of Murine Models in Determining In Vivo Pharmacokinetics, Safety, and Efficacy in Antimalarial Drug Discovery. MDPI. Available from: [Link]
-
Using Mouse Data to Establish PK/PD Relationships. InnoSer. Available from: [Link]
-
Humanized Mouse Models for DMPK Studies. Biomere. Available from: [Link]
-
The Importance of Murine Models and Their Resultant In Vivo Pharmacokinetics, Safety, and Efficacy Assessments for Antimalarial Drug Discovery. Preprints.org. Available from: [Link]
-
High Performance Liquid Chromatographic Analysis of Selected Sulfonamides in Plasma. National Library of Medicine. Available from: [Link]
-
Methyl sulfonamide substituents improve the pharmacokinetic properties of bicyclic 2-pyridone based Chlamydia trachomatis inhibitors. PMC. Available from: [Link]
-
NDA 203093Orig1s000 Pharmacology Review. accessdata.fda.gov. Available from: [Link]
-
Revitalizing Trimethoprim/Sulfamethoxazole via Nanotechnology for Improved Pharmacokinetics and Antibacterial Efficacy. MDPI. Available from: [Link]
-
NDA 50-752 Pharmacologist's Review. accessdata.fda.gov. Available from: [Link]
-
Quick bioanalytical method of quantification and validation of sulbactam in plasma using high performance liquid chromatography. ResearchGate. Available from: [Link]
-
Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. MDPI. Available from: [Link]
-
7 Most Common Bioanalytical Testing Platforms for Small and Large Molecule Bioanalysis. BioAgilytix. Available from: [Link]
-
4-[3-(HYDROXYMETHYL)-2,5-DIMETHYL-1H-PYRROL-1-YL]-BENZENESULFONAMIDE. Chemcas. Available from: [Link]
-
Pharmacokinetics of Topical Phosphosulindac in Mice. European Society of Medicine. Available from: [Link]
-
BENZENESULFONAMIDE, 5-((2-((2,3-DIMETHYL-2H-INDAZOL-6-YL)METHYLAMINO)-4-PYRIMIDINYL)AMINO). precisionFDA. Available from: [Link]
-
2,5-Dichloro-N-(3-methylphenyl)benzenesulfonamide. PMC. Available from: [Link]
-
The disposition of N-(4,6-dimethyl-2-pyrimidinyl)benzene[U-14C]sulfonamide in the rat. Drug Metabolism and Disposition. Available from: [Link]
-
N-(2,5-Dimethylphenyl)-4-methylbenzenesulfonamide. PMC. Available from: [Link]
-
5-((2-((2,3-Dimethyl-2H-indazol-6-yl)(methyl)amino)pyrimidin-4-yl)amino)-2-methylbenzenesulfonamide. PubChem. Available from: [Link]
-
3,5-Dimethyl-2,4,6-trimethoxychalcone Lessens Obesity and MAFLD in Leptin-Deficient ob/ob Mice. MDPI. Available from: [Link]
-
(R)-3,N-dimethyl-N-[1-methyl-3-(4-methyl-piperidin-1-yl) propyl]benzenesulfonamide: the first selective 5-HT7 receptor antagonist. PubMed. Available from: [Link]
-
Toxicity, Half-Life and Antitumor Activity of Phenyl 4-(2-Oxo-3-alkylimidazolidin-1-yl)benzenesulfonates as Novel Antimitotic CYP1A1-Targeted Prodrugs in Female Mouse Models. MDPI. Available from: [Link]
-
Kinetic factors involved in the metabolism of benzene in mouse lung and liver. PubMed. Available from: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. preprints.org [preprints.org]
- 3. Using Mouse Data to Establish PK/PD Relationships - Preclinical CRO [innoserlaboratories.com]
- 4. biomere.com [biomere.com]
- 5. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 8. Redirecting [linkinghub.elsevier.com]
Application Note & Protocol: A Step-by-Step Guide to the Synthesis of 2,5-dimethyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide
Executive Summary
This document provides a comprehensive, step-by-step guide for the laboratory synthesis of 2,5-dimethyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide, a sulfonamide derivative of interest in medicinal chemistry and drug development programs. Sulfonamides are a critical class of compounds known for a wide range of biological activities.[1][2] This guide is designed for researchers, chemists, and drug development professionals, offering a detailed protocol grounded in established chemical principles.
The synthetic strategy is based on a convergent approach, wherein two key precursors are first prepared or procured, followed by a final coupling reaction to yield the target molecule. This methodology was chosen for its efficiency, reliability, and scalability. We will detail the synthesis of the requisite sulfonyl chloride intermediate, followed by its reaction with the appropriate aminopyridine. Each step includes a discussion of the underlying chemical principles, detailed experimental procedures, safety precautions, and methods for characterization.
Retrosynthetic Analysis and Strategy
The target molecule, 2,5-dimethyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide, is a substituted sulfonamide. The most direct and common method for the formation of a sulfonamide linkage is the reaction between a sulfonyl chloride and a primary or secondary amine.[3][4] This bond formation is typically robust and high-yielding.
Therefore, a logical retrosynthetic disconnection of the S-N bond leads to two key precursors:
-
2,5-dimethylbenzenesulfonyl chloride (the electrophile)
-
3-methyl-2-aminopyridine (the nucleophile)
The overall synthetic workflow is visualized below.
Caption: Retrosynthetic and forward synthesis plan.
Synthesis of Precursor 1: 2,5-dimethylbenzenesulfonyl chloride
Principle and Mechanistic Insight
The preparation of 2,5-dimethylbenzenesulfonyl chloride is achieved via electrophilic aromatic substitution, specifically the chlorosulfonation of p-xylene (1,4-dimethylbenzene). Chlorosulfonic acid (ClSO₃H) serves as the powerful electrophile. The reaction proceeds by the attack of the electron-rich aromatic ring onto the sulfur atom of chlorosulfonic acid, leading to the formation of a sulfonyl chloride group. The two methyl groups on the p-xylene ring are ortho, para-directing and activating, ensuring a high regioselectivity for substitution at the 2-position.
This method is a standard and effective way to introduce a sulfonyl chloride group onto an activated aromatic ring.[5][6]
Experimental Protocol
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| p-Xylene | 106.17 | 10.0 mL (8.6 g) | 0.081 |
| Chlorosulfonic Acid | 116.52 | 25.0 mL (43.5 g) | 0.373 |
| Chloroform | 119.38 | 40 mL | - |
| Crushed Ice | 18.02 | ~200 g | - |
| Deionized Water | 18.02 | As needed | - |
Procedure:
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a calcium chloride drying tube (to protect from moisture and allow HCl gas to escape), add p-xylene (10.0 mL) and chloroform (40 mL).
-
Cooling: Cool the flask to 0°C in an ice-water bath. Ensure the stirring is efficient.
-
Addition of Chlorosulfonic Acid: Slowly add chlorosulfonic acid (25.0 mL) dropwise from the addition funnel to the stirred solution over a period of 30-45 minutes. Maintain the internal temperature at 0-5°C throughout the addition. Caution: This reaction is highly exothermic and liberates a large amount of HCl gas. This step must be performed in a well-ventilated fume hood.[6]
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) (e.g., using a 9:1 Hexane:Ethyl Acetate mobile phase).
-
Work-up: Carefully and slowly pour the reaction mixture into a 1 L beaker containing approximately 200 g of crushed ice. Perform this step slowly with vigorous stirring to manage the quenching of excess chlorosulfonic acid.
-
Extraction: Transfer the mixture to a separatory funnel. The bottom organic layer (chloroform) contains the product. Separate the layers and wash the organic layer with cold water (2 x 50 mL).
-
Drying and Concentration: Dry the chloroform layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil or solid is 2,5-dimethylbenzenesulfonyl chloride. It can be used in the next step without further purification or can be purified by vacuum distillation if necessary.
Expected Yield: ~75-85% Appearance: Colorless to pale yellow oil or low-melting solid.[7]
Synthesis of Final Product: 2,5-dimethyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide
Principle and Mechanistic Insight
This final step is the nucleophilic substitution reaction between the synthesized 2,5-dimethylbenzenesulfonyl chloride and the commercially available 3-methyl-2-aminopyridine. The amino group of the pyridine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This results in the displacement of the chloride ion and the formation of the desired S-N bond.[1]
A base, such as pyridine or triethylamine, is essential to neutralize the hydrochloric acid (HCl) generated as a byproduct.[4] This prevents the protonation of the starting amine, which would render it non-nucleophilic, and drives the reaction to completion.
Experimental Protocol
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 3-methyl-2-aminopyridine | 108.14 | 5.0 g | 0.046 |
| 2,5-dimethylbenzenesulfonyl chloride | 204.67 | 9.9 g | 0.048 |
| Pyridine (anhydrous) | 79.10 | 50 mL | - |
| Dichloromethane (DCM, anhydrous) | 84.93 | 100 mL | - |
| 1 M Hydrochloric Acid (HCl) | 36.46 | As needed | - |
| Saturated Sodium Bicarbonate (NaHCO₃) | 84.01 | As needed | - |
| Brine (Saturated NaCl) | 58.44 | As needed | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | As needed | - |
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve 3-methyl-2-aminopyridine (5.0 g) in anhydrous pyridine (50 mL) and anhydrous dichloromethane (100 mL). Cool the solution to 0°C in an ice-water bath with magnetic stirring.
-
Addition of Sulfonyl Chloride: Dissolve 2,5-dimethylbenzenesulfonyl chloride (9.9 g) in a minimal amount of anhydrous DCM (~20 mL). Add this solution dropwise to the stirred amine solution at 0°C over 15-20 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours. Monitor the reaction's progress by TLC until the starting amine is consumed.[4]
-
Work-up: Pour the reaction mixture into a separatory funnel containing 100 mL of water.
-
Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (2 x 50 mL) to remove excess pyridine, then with saturated NaHCO₃ solution (1 x 50 mL), and finally with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel to yield the pure 2,5-dimethyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide.
Expected Yield: ~80-90% Appearance: Off-white to white solid.
Safety and Handling Precautions
-
Chlorosulfonic Acid: Extremely corrosive and reacts violently with water. Handle only in a chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and full-face protection.
-
Sulfonyl Chlorides: Corrosive and moisture-sensitive. Handle in a dry environment and wear appropriate PPE.
-
Pyridine: Flammable, toxic, and has a strong, unpleasant odor. Handle in a well-ventilated fume hood.
-
Dichloromethane (DCM): Volatile and a suspected carcinogen. All handling should be done within a fume hood.
-
Always consult the Safety Data Sheet (SDS) for each reagent before beginning any experimental work.
Characterization
The identity and purity of the final compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of atoms.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the S=O stretches of the sulfonamide.
-
Melting Point Analysis: To assess the purity of the final solid product.
References
-
Vertex AI Search, based on 3.
-
Vertex AI Search, based on 8.
- Yan, H., et al. (2012). Iron(II)-Catalyzed Denitration Reaction: Synthesis of 3-Methyl-2-arylimidazo[1,2-a]pyridine Derivatives from Aminopyridines and 2-Methylnitroolefins. Synlett, 23, 2961-2962.
- Das, B., et al. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-213.
-
ResearchGate. Traditional sulfonamide synthesis using amine and sulfonyl chloride. Available at: [Link].
- Movassaghi, M., & Hill, M. D. (2006). General and Mild Preparation of 2-Aminopyridines. Organic Letters, 8(8), 1495–1498.
- Adams, R., & Marvel, C. S. (1921). Benzenesulfonyl chloride. Organic Syntheses, 1, 21.
-
The Royal Society of Chemistry. SUPPLEMENTARY INFORMATION. Available at: [Link].
- Hogan, A. M., & Cox, C. (2010). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 14(4), 879-883.
- Google Patents. (2011). WO2011058915A1 - Process for production of aromatic sulfonyl chloride compound.
-
ResearchGate. Synthesis of 3-Aminopyridine. Available at: [Link].
- Gowda, B. T., et al. (2007). N-(2,5-Dimethylphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 11), o2763.
- Fox, B. A., & Threlfall, T. L. (1963). 2,3-diaminopyridine. Organic Syntheses, 43, 22.
- Al-Ghorbani, M., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(19), 6598.
- Pansare, D. N., & Shelke, R. N. (2019).
- Wei, H., et al. (2017). Oxidative reaction of 2-aminopyridine-3-sulfonyl chlorides with tertiary amines. Chemistry of Heterocyclic Compounds, 53(3), 334-338.
-
Molbase. Synthesis of (E)-N,N-Dimethyl-3-[2-methyl-1-(4-methylbenzenesulphonyl)-1H-imidazol-4-yl]-2-propenamide. Available at: [Link].
-
Organic Syntheses. 4-Methyl-N-(phenylmethyl)benzenesulfonamide. Available at: [Link].
- Pereshivko, O. P., et al. (2016). Oxidative reaction of 2-aminopyridine-3-sulfonyl chlorides with tertiary amines. Chemistry of Heterocyclic Compounds, 52(11), 947-952.
- Gowda, B. T., et al. (2010). 2,4-Dimethyl-N-(3-methylphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 1), o143.
- Google Patents. WO2009116072A2 - Process for preparation of pyridinylmethylsulphinyl benzimidazole compounds and pyridine intermediates.
-
European Patent Office. EP0551459A1 - Method for the preparation of 3-amino-2-chloro-4-alkylpyridines. Available at: [Link].
-
The Royal Society of Chemistry. ChemComm. Available at: [Link].
- Ali, S., et al. (2023). Complexes of 2-Amino-3-methylpyridine and 2-Amino-4-methylbenzothiazole with Ag(I) and Cu(II)
Sources
- 1. cbijournal.com [cbijournal.com]
- 2. researchgate.net [researchgate.net]
- 3. d-nb.info [d-nb.info]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 2,4-Dimethyl-N-(3-methylphenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 2,5-Dimethylbenzene-1-sulfonyl chloride | 19040-62-1 [sigmaaldrich.com]
- 8. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Validated HPLC-MS/MS Method for the Quantification of 2,5-dimethyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide in Human Plasma
Abstract
This document provides a comprehensive guide to the development and validation of a robust and sensitive High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantitative determination of 2,5-dimethyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide in human plasma. The protocol is designed for researchers, scientists, and drug development professionals, offering a detailed, step-by-step approach grounded in established regulatory guidelines. The causality behind experimental choices is explained to provide a deeper understanding of the method's principles.
Introduction
2,5-dimethyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide is a novel small molecule with therapeutic potential. To support its development through preclinical and clinical stages, a reliable and validated bioanalytical method for its quantification in biological matrices is imperative. This application note details a selective, sensitive, and accurate HPLC-MS/MS method for the determination of 2,5-dimethyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide in human plasma. The validation of this method is based on the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guideline and the European Medicines Agency (EMA) Guideline on Bioanalytical Method Validation, ensuring data integrity and regulatory compliance.[1][2][3][4][5][6][7]
The structural similarity of the analyte to other sulfonamides suggests that reversed-phase liquid chromatography coupled with tandem mass spectrometry will provide the necessary selectivity and sensitivity for quantification in a complex biological matrix like plasma.[8][9][10][11]
Physicochemical Properties and Methodological Considerations
These inferred properties guide our methodological choices:
-
Reversed-Phase HPLC: The moderate lipophilicity makes reversed-phase chromatography an ideal separation technique.[13]
-
Mobile Phase pH: A mobile phase with a pH below the predicted pKa will ensure the analyte is in its neutral form, promoting retention on a C18 column. The addition of a small amount of formic acid is a common and effective strategy.
-
Sample Preparation: The analyte's properties are amenable to common extraction techniques such as protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). This protocol will utilize protein precipitation for its simplicity and high throughput.
Experimental
Materials and Reagents
-
2,5-dimethyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide reference standard (>99% purity)
-
Internal Standard (IS): A stable, isotopically labeled version of the analyte is ideal. If unavailable, a structurally similar compound with a close retention time and similar ionization properties can be used (e.g., a related sulfonamide).
-
HPLC-grade acetonitrile and methanol
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (with K2EDTA as anticoagulant)
Instrumentation and Conditions
-
HPLC System: A UHPLC or HPLC system capable of delivering accurate and precise gradients.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient Elution: A linear gradient from 5% to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Ionization Mode: ESI Positive
-
MS/MS Detection: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for the analyte and IS should be optimized by direct infusion.
Protocols
Standard and Quality Control (QC) Sample Preparation
-
Primary Stock Solutions: Prepare 1 mg/mL stock solutions of the analyte and IS in methanol.
-
Working Standard Solutions: Serially dilute the primary stock solution with 50:50 acetonitrile:water to prepare working solutions for calibration standards and QCs.
-
Calibration Standards: Spike blank human plasma with the appropriate working standard solutions to obtain final concentrations for the calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
-
Quality Control Samples: Spike blank human plasma to prepare QC samples at four concentration levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC (MQC), and High QC.
Sample Preparation Protocol: Protein Precipitation
-
To 50 µL of plasma sample (blank, standard, QC, or unknown), add 150 µL of acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to an HPLC vial for analysis.
Method Validation
The method validation will be performed according to the ICH Q2(R1) and EMA guidelines.[1][4][6][7]
System Suitability
Before each validation run, inject a medium concentration standard multiple times to ensure the system is performing adequately. The relative standard deviation (RSD) of the peak area and retention time should be less than 2%.
Selectivity and Specificity
Analyze at least six different lots of blank human plasma to assess for interferences at the retention times of the analyte and IS. The response of any interfering peaks should be less than 20% of the LLOQ for the analyte and less than 5% for the IS.
Linearity and Range
The calibration curve should be constructed by plotting the peak area ratio (analyte/IS) against the nominal concentration. The linearity should be evaluated using a weighted (1/x or 1/x²) linear regression. The correlation coefficient (r²) should be ≥ 0.99.
Accuracy and Precision
Accuracy and precision will be determined by analyzing replicate QC samples (n=6) at LLOQ, Low, Medium, and High concentrations on three separate days.
-
Accuracy: The mean concentration should be within ±15% of the nominal value (±20% at the LLOQ).
-
Precision: The RSD should be ≤15% (≤20% at the LLOQ).
Lower Limit of Quantification (LLOQ)
The LLOQ is the lowest concentration on the calibration curve that can be quantified with acceptable accuracy (within 20% of nominal) and precision (RSD ≤ 20%).
Matrix Effect
The matrix effect will be evaluated by comparing the peak response of the analyte in post-extraction spiked plasma from at least six different sources to the peak response of the analyte in a neat solution at the same concentration. The coefficient of variation of the IS-normalized matrix factor should be ≤15%.
Recovery
The extraction recovery will be determined by comparing the peak area of the analyte from pre-extraction spiked samples to that of post-extraction spiked samples at three QC levels.
Stability
The stability of the analyte in human plasma will be assessed under various conditions:
-
Freeze-Thaw Stability: After three freeze-thaw cycles.
-
Short-Term Stability: At room temperature for at least 4 hours.
-
Long-Term Stability: At -80°C for a specified period (e.g., 30 days).
-
Post-Preparative Stability: In the autosampler for at least 24 hours.
The mean concentration of the stability samples should be within ±15% of the nominal concentration.
Data Presentation
Table 1: Example Calibration Curve Data
| Nominal Conc. (ng/mL) | Calculated Conc. (ng/mL) | Accuracy (%) |
| 1.00 | 0.98 | 98.0 |
| 5.00 | 5.10 | 102.0 |
| 10.0 | 10.3 | 103.0 |
| 50.0 | 48.5 | 97.0 |
| 100 | 101 | 101.0 |
| 500 | 495 | 99.0 |
| 1000 | 1005 | 100.5 |
Table 2: Example Accuracy and Precision Data
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |
| LLOQ | 1.00 | 1.05 | 105.0 | 8.5 | 10.2 |
| Low QC | 3.00 | 2.95 | 98.3 | 6.2 | 7.5 |
| Medium QC | 75.0 | 76.5 | 102.0 | 4.5 | 5.8 |
| High QC | 750 | 740 | 98.7 | 3.8 | 4.9 |
Visualizations
Caption: Overall workflow for HPLC-MS/MS method validation.
Caption: Decision tree for selecting a sample preparation method.
Conclusion
This application note provides a detailed and scientifically grounded protocol for the validation of an HPLC-MS/MS method for the quantification of 2,5-dimethyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide in human plasma. By following these guidelines and understanding the rationale behind the experimental choices, researchers can ensure the generation of high-quality, reliable, and defensible data to support drug development programs.
References
-
European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. Retrieved from [Link]
-
Bioanalytical Methods. (2012). European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say? Retrieved from [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
-
International Council for Harmonisation. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
Scribd. ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. Retrieved from [Link]
-
PubChem. Torasemide. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]
-
International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
Royal Society of Chemistry. (2012). Determination of sulfonamides in blood using acetonitrile–salt aqueous two-phase extraction coupled with high-performance liquid chromatography and liquid chromatography–tandem mass spectrometry. Analytical Methods. Retrieved from [Link]
-
LCGC International. Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. Retrieved from [Link]
-
Organomation. Preparing Samples for HPLC-MS/MS Analysis. Retrieved from [Link]
-
Drawell. (2024). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Retrieved from [Link]
-
Agilent. Sample Preparation Techniques for Biological Matrices. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]
-
U.S. Department of Agriculture. (2011). Quantitation and Confirmation of Sulfonamides by Liquid Chromatography - Tandem Mass Spectrometry (LC-MS-MS). Retrieved from [Link]
-
U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
-
Chemsrc. Benzenesulfonamide,N,N-dimethyl. Retrieved from [Link]
-
Journal of the Korean Chemical Society. (2011). Simultaneous Determination of 16 Sulfonamides in Animal Feeds by UHPLC-MS-MS. Retrieved from [Link]
-
LCGC International. Analytical Procedures and Method Validation: Highlights of the FDA's Draft Guidance. Retrieved from [Link]
-
U.S. Food and Drug Administration. Validation of Chromatographic Methods. Retrieved from [Link]
-
MDPI. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. Molecules. Retrieved from [Link]
-
ResearchGate. Quantitative determination of sulfonamide in meat by liquid chromatography–electrospray-mass spectrometry. Retrieved from [Link]
-
PubChem. 2,5-Dimethylbenzenesulfonamide. Retrieved from [Link]
-
PubChem. 2,5-Dimethylpyridine. Retrieved from [Link]
-
PubChem. 4-methoxy-2,5-dimethyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide. Retrieved from [Link]
Sources
- 1. 4-methoxy-2,5-dimethyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide | C15H18N2O3S | CID 16004569 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 3. 2,5-Dimethylbenzenesulfonamide | C8H11NO2S | CID 222871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,4-Dimethyl-N-(3-methylphenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. PubChemLite - 2-[1-(2,5-dimethyl-phenyl)-3-methyl-butane-1-sulfonyl]-pyridine, 1-oxide (C18H23NO3S) [pubchemlite.lcsb.uni.lu]
- 7. 2,5-Dimethylpyridine | C7H9N | CID 11526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Torasemide | C16H20N4O3S | CID 41781 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Torsemide Pharmacometrics in Healthy Adult Populations Including CYP2C9 Genetic Polymorphisms and Various Patient Groups through Physiologically Based Pharmacokinetic-Pharmacodynamic Modeling | MDPI [mdpi.com]
- 11. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 12. What is the mechanism of Torsemide? [synapse.patsnap.com]
- 13. chemscene.com [chemscene.com]
Application Note and Protocol: Solubilization of 2,5-dimethyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide for Cell Culture Assays
Abstract
This comprehensive guide provides a detailed protocol and best practices for the dissolution of 2,5-dimethyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide, a small molecule of interest in drug discovery and chemical biology research. The protocol is designed for researchers, scientists, and drug development professionals who require reliable and reproducible methods for preparing this compound for use in various cell-based assays. The following sections will delve into the rationale behind solvent selection, step-by-step instructions for stock solution preparation, and critical considerations for maintaining compound integrity and ensuring experimental success.
Introduction: The Critical First Step in Cell-Based Assays
The journey of a small molecule from the bench to potential therapeutic application begins with its successful introduction into a biological system. For in vitro cell culture assays, this critical first step is the dissolution of the compound into a biocompatible solvent system. Improper solubilization can lead to a host of experimental artifacts, including inaccurate concentration-response curves, compound precipitation in culture media, and misleading biological data.[1] This guide provides a robust framework for the solubilization of 2,5-dimethyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide, a member of the benzenesulfonamide class of compounds, which are often characterized by their limited aqueous solubility.
Benzenesulfonamide derivatives have been explored for a variety of biological activities.[2] The protocol outlined herein is based on established best practices for handling similar small molecules and aims to provide a reliable starting point for your research.[3][4]
Physicochemical Properties and Solvent Selection
Dimethyl Sulfoxide (DMSO) is the most widely used solvent for preparing stock solutions of small molecules for biological assays due to its high dissolving power for a broad range of compounds and its miscibility with aqueous culture media.[3][7] However, it is important to note that DMSO can exert biological effects and toxicity at higher concentrations. Therefore, the final concentration of DMSO in the cell culture medium should be carefully controlled and typically kept below 1%, with many sensitive assays requiring concentrations as low as 0.1%.[3]
Alternative Solvents: If DMSO proves to be unsuitable for a particular cell line or assay, other organic solvents such as ethanol or methanol may be considered. However, these solvents tend to be more volatile and may have different toxicological profiles.
Table 1: Recommended Solvents for Initial Solubility Testing
| Solvent | Rationale | Starting Concentration for Testing |
| Dimethyl Sulfoxide (DMSO) | Universal solvent for small molecules, high boiling point.[3][7] | 10-50 mM |
| Ethanol (EtOH) | Less toxic than methanol, suitable for some applications. | 10-50 mM |
| Methanol (MeOH) | Stronger solvent than ethanol, but more toxic.[8] | 10-50 mM |
Experimental Protocol: Preparation of a 10 mM Stock Solution
This protocol provides a step-by-step guide for the preparation of a 10 mM stock solution of 2,5-dimethyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide in DMSO. This concentration is a common starting point for many cell-based assays.
Materials:
-
2,5-dimethyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide (solid powder)
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile, amber microcentrifuge tubes or glass vials
-
Vortex mixer
-
Water bath sonicator
-
Calibrated micropipettes and sterile tips
Workflow for Stock Solution Preparation:
Caption: Workflow for preparing a stock solution of the compound.
Procedure:
-
Calculate the Required Mass:
-
First, determine the molecular weight (MW) of 2,5-dimethyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide.
-
Use the following formula to calculate the mass of the compound needed to prepare a 10 mM stock solution: Mass (mg) = 10 mM * MW ( g/mol ) * Volume (L)
-
For example, to prepare 1 mL (0.001 L) of a 10 mM stock solution: Mass (mg) = 10 * MW * 0.001
-
-
Weigh the Compound:
-
Using a calibrated analytical balance, carefully weigh the calculated mass of the compound. It is advisable to perform this in a chemical fume hood.
-
-
Dissolution in DMSO:
-
Transfer the weighed compound into a sterile, amber microcentrifuge tube or glass vial. The use of amber tubes is recommended to protect light-sensitive compounds.
-
Add the calculated volume of sterile DMSO to the tube.
-
-
Facilitate Dissolution:
-
Vortex the tube for 1-2 minutes to facilitate dissolution.[3]
-
If the compound does not fully dissolve, sonicate the tube in a room temperature water bath for 5-10 minutes.[3]
-
Gentle warming in a 37°C water bath can also be employed, but caution should be exercised as heat can degrade some compounds.[3]
-
-
Visual Inspection:
-
After the dissolution steps, visually inspect the solution to ensure that no solid particles are present. The solution should be clear and free of any precipitate.
-
-
Aliquoting and Storage:
-
Once the compound is fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can lead to compound degradation.[3]
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
Determining the Optimal Working Concentration
The optimal working concentration of 2,5-dimethyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide will be assay- and cell-line-dependent. It is crucial to perform a dose-response experiment to determine the effective concentration range.
Workflow for Dose-Response Experiment:
Caption: Workflow for a typical dose-response experiment.
Protocol for Serial Dilutions and Cell Treatment:
-
Prepare Serial Dilutions:
-
From your 10 mM stock solution, prepare a series of dilutions in 100% DMSO. This is important to maintain a consistent final DMSO concentration in your assay.[3]
-
For example, to create a 10-point, 3-fold serial dilution, you would start with your 10 mM stock and dilute it sequentially in DMSO.
-
-
Cell Seeding:
-
Seed your cells in a multi-well plate at the desired density and allow them to adhere overnight.
-
-
Compound Treatment:
-
On the day of treatment, further dilute your DMSO serial dilutions into pre-warmed cell culture medium to achieve the final desired concentrations. Ensure that the final DMSO concentration is consistent across all wells, including the vehicle control (medium with the same percentage of DMSO as the treated wells).
-
For example, if the final desired highest concentration is 10 µM and the final DMSO concentration is 0.1%, you would add 1 µL of the 10 mM stock to 1 mL of medium.
-
-
Incubation and Assay:
-
Incubate the cells with the compound for the desired time period.
-
Perform your cell-based assay (e.g., cell viability, reporter gene expression, etc.).
-
-
Data Analysis:
-
Analyze the data to generate a dose-response curve and determine key parameters such as the EC50 or IC50.
-
Best Practices and Troubleshooting
-
Solubility Confirmation: Before proceeding with cell-based assays, it is good practice to confirm the kinetic solubility of the compound in your final assay medium. This can be done by diluting the DMSO stock into the medium at the highest intended concentration and observing for any precipitation over time.[9]
-
Vehicle Control: Always include a vehicle control (cells treated with the same concentration of DMSO as the experimental groups) in your experiments to account for any effects of the solvent.
-
Compound Stability: Be aware that some compounds may be unstable in aqueous solutions. It is recommended to prepare fresh dilutions in culture medium for each experiment.
-
Troubleshooting Precipitation: If you observe precipitation upon dilution into the culture medium, you can try a few strategies:
-
Lower the final concentration of the compound.
-
Increase the final concentration of serum in the medium, as serum proteins can help to solubilize hydrophobic compounds.
-
Consider using a different, more compatible solvent if DMSO is problematic.
-
Conclusion
The successful dissolution of 2,5-dimethyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide is a fundamental prerequisite for obtaining reliable and reproducible data in cell-based assays. By following the detailed protocol and best practices outlined in this application note, researchers can confidently prepare this compound for their experiments, thereby ensuring the integrity and validity of their scientific findings.
References
- Protocol for Dissolving Compounds in DMSO for Biological Assays - Benchchem. (n.d.).
- Small-Molecule Drug Preparation for Cell Culture: Core Principles and - AntBio. (2026, January 7).
- Mole fraction solubility of benzenesulfonamide in dimethylformamide... - ResearchGate. (n.d.).
- Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide - PMC. (n.d.).
- Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. (2010, May 1).
- Small Molecule Screening Process Steps - Danaher Life Sciences. (n.d.).
- Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening - PMC. (n.d.).
- Introduction to small molecule drug discovery and preclinical development - Frontiers. (2023, November 30).
- Cell-Based Drug Discovery: Identification and Optimization of Small Molecules that Reduce c-MYC Protein Levels in Cells | Journal of Medicinal Chemistry - ACS Publications. (n.d.).
- Benzenesulfonamide = 98 98-10-2 - MilliporeSigma. (n.d.).
- High-Throughput Dissolution/Permeation Screening—A 96-Well Two-Compartment Microplate Approach - MDPI. (2019, May 10).
- Compound solubility measurements for early drug discovery | Computational Chemistry. (2022, May 31).
- An Integrated High-Throughput Screening Approach for Purification of Solid Organic Compounds by Trituration and Crystallization in Solvents - ACS Publications. (2007, December 15).
- Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation | Journal of Medicinal Chemistry - ACS Publications. (n.d.).
Sources
- 1. Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. antbioinc.com [antbioinc.com]
- 5. researchgate.net [researchgate.net]
- 6. Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lifechemicals.com [lifechemicals.com]
- 8. 苯磺酰胺 ≥98% | Sigma-Aldrich [sigmaaldrich.com]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Application Note: Advanced Crystallization Protocols for 2,5-Dimethyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide for High-Resolution X-Ray Diffraction
Introduction & Structural Profiling
The structural elucidation of active pharmaceutical ingredients and their intermediates is a critical phase in drug development. The compound 2,5-dimethyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide presents a unique crystallographic challenge due to its high degree of conformational flexibility and the presence of competing hydrogen-bond acceptors.
Structural Causality and Polymorphism
This molecule features a sulfonamide linkage (–SO₂NH–) bridging a 2,5-dimethylbenzene ring and a 3-methylpyridine ring. The steric bulk of the methyl groups at the 2,5-positions of the benzene ring and the 3-position of the pyridine ring restricts free rotation, forcing the molecule into a twisted synclinal conformation[1].
In the crystalline state, secondary aromatic sulfonamides exhibit a high propensity for polymorphism[2]. This is driven by the nearly equal thermodynamic probability of the sulfonamide moiety forming either N–H···O catemers or N–H···O dimers[2]. However, the presence of the pyridine nitrogen introduces a highly competitive hydrogen-bond acceptor. The resulting supramolecular assembly typically manifests as 1D chains (dimeric, zigzag, helical, or straight patterns), which can even lead to chiral discrimination (conglomerate crystallization) despite the molecule being intrinsically achiral[3].
Understanding these thermodynamic drivers is essential: the choice of crystallization solvent directly dictates which hydrogen-bond synthon is kinetically trapped or thermodynamically favored during nucleation[4].
Solvent Selection Strategy
To obtain single crystals suitable for X-ray diffraction (XRD)—typically requiring dimensions of at least 0.1 × 0.1 × 0.1 mm with minimal defects—the crystallization environment must be strictly controlled. Protic solvents can compete for hydrogen bonds, potentially yielding solvates, while aprotic systems promote the native N–H···N or N–H···O=S interactions.
Table 1: Solvent Selection Matrix for Sulfonamide Crystallization
| Solvent System | Crystallization Method | Dielectric Constant (ε) | Causality & Expected Outcome |
| Chloroform / Methanol (1:1) | Slow Evaporation | Moderate (~16) | Methanol disrupts native H-bonds during dissolution. As the highly volatile chloroform evaporates, the solubility drops, typically yielding the most thermodynamically stable polymorph. |
| Ethyl Acetate / n-Hexane | Vapor Diffusion | High to Low | Isothermal process. The slow diffusion of non-polar hexane into the polar ethyl acetate lowers the solvation capacity without thermal shock, ideal for isolating defect-free single crystals. |
| Toluene | Thermal Gradient | Low (2.38) | Poor solubility at room temperature, high at boiling. Promotes strong intermolecular N–H···N hydrogen bonding due to a complete lack of solvent competition. |
Experimental Protocols
The following protocols are designed as self-validating systems. By controlling the kinetics of supersaturation, researchers can reproducibly isolate diffraction-quality crystals.
Protocol A: Controlled Slow Evaporation (Thermodynamic Control)
Best for initial screening and obtaining the most stable polymorph.
-
Dissolution: Weigh 15–20 mg of 2,5-dimethyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide into a clean 5 mL borosilicate glass vial. Add 2 mL of a Chloroform/Methanol (1:1 v/v) mixture.
-
Homogenization: Sonicate the vial for 2–3 minutes until complete dissolution is achieved.
-
Self-Validating Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a new, dust-free 5 mL vial. Causality: Removing microscopic dust particles eliminates heterogeneous nucleation sites, preventing the rapid precipitation of microcrystalline powder.
-
Controlled Evaporation: Seal the vial tightly with Parafilm. Using a fine needle, puncture exactly 2 to 3 small holes in the Parafilm.
-
Incubation: Place the vial in a vibration-free cabinet at a constant ambient temperature (20–22 °C).
-
Monitoring: Monitor the solvent level every 48 hours. Crystal growth should initiate when the solvent volume is reduced by 50–60%. Harvest crystals while a small amount of mother liquor remains to prevent surface degradation.
Protocol B: Antisolvent Vapor Diffusion (Kinetic Control)
Best for growing large, defect-free crystals and avoiding twinning.
-
Inner Solution: Dissolve 10 mg of the compound in 0.5 mL of Ethyl Acetate in a 2 mL glass shell vial. Filter through a 0.22 µm PTFE filter.
-
Outer Chamber: Place the unsealed 2 mL inner vial into a larger 20 mL scintillation vial. Carefully pipette 3 mL of n-Hexane (the antisolvent) into the outer 20 mL vial, ensuring no splashing into the inner vial.
-
Sealing: Cap the 20 mL vial tightly with a PTFE-lined cap and seal with Teflon tape.
-
Diffusion Phase: Leave the system completely undisturbed at 20 °C. Causality: The higher vapor pressure of n-Hexane causes it to slowly diffuse into the Ethyl Acetate. This isothermal transition into the metastable zone allows for the slow, orderly addition of molecules to the crystal lattice, drastically reducing the likelihood of twinning.
-
Validation: A successful diffusion will first show a subtle refractive index change (schlieren lines) in the inner vial, followed by the appearance of faceted crystals on the glass walls within 5–14 days.
Protocol C: Thermal Gradient Cooling
Best for discovering temperature-dependent polymorphs.
-
Suspend 25 mg of the compound in 3 mL of Toluene in a sealed pressure vial.
-
Heat the suspension gradually to 90 °C using an oil bath or heating block until the solution is completely clear.
-
Program the heating block to cool at a strictly controlled rate of 1 °C per hour down to 20 °C. Causality: A linear, slow cooling rate prevents sudden supersaturation spikes, ensuring that nucleation occurs at the optimal thermodynamic threshold.
Expected Crystallographic Data
Based on isostructural analyses of sterically hindered secondary benzenesulfonamides[5], the following crystallographic parameters should be anticipated during single-crystal XRD data collection and refinement.
Table 2: Expected Crystallographic Parameters
| Parameter | Expected Range | Structural Justification |
| Crystal System | Monoclinic or Triclinic | Typical for sterically asymmetric, functionalized secondary benzenesulfonamides[5]. |
| Space Group | P21/c or P1ˉ | Centrosymmetric packing is highly favored to accommodate sulfonamide dimer/catemer formation and minimize dipole moments[2]. |
| Dihedral Angle | 40° – 70° | Steric repulsion between the 2,5-dimethyl and 3-methylpyridine rings forces a significant twist across the S–N bond[5]. |
| Primary H-Bond Motif | N−H⋯Npyr or N−H⋯O=S | The pyridine nitrogen is a superior H-bond acceptor compared to the sulfonyl oxygen. Competition between these dictates the 1D chain assembly[3]. |
Crystallization & Analysis Workflow
Caption: Workflow for the crystallization screening and X-ray diffraction analysis of sulfonamide derivatives.
References
-
Sanphui, P., Sarma, B., & Nangia, A. (2010). "Polymorphism in Secondary Benzene Sulfonamides." Crystal Growth & Design, 10(8), 3480–3487.[Link]
-
Gelbrich, T., Hursthouse, M. B., & Threlfall, T. L. (2007). "Polymorphism and isostructurality of sulfonamides." CrystEngComm, 9, 1328-1334.[Link]
-
Gowda, B. T., Foro, S., & Fuess, H. (2009). "N-(2,5-Dimethylphenyl)benzenesulfonamide." Acta Crystallographica Section E, 65(11), o2763.[Link]
-
Perlovich, G. L., Ryzhakov, A. M., Tkachev, V. V., & Hansen, L. K. (2013). "Sulfonamide Molecular Crystals: Structure, Sublimation Thermodynamic Characteristics, Molecular Packing, Hydrogen Bonds Networks." Crystal Growth & Design, 13(9), 4002–4016.[Link]
-
Kikkawa, S., et al. (2019). "Characteristic Hydrogen Bonding Observed in the Crystals of Aromatic Sulfonamides: 1D Chain Assembly of Molecules and Chiral Discrimination on Crystallization." Crystal Growth & Design, 19(5), 2936–2946.[Link]
Sources
Technical Support Center: Improving the Aqueous Solubility of 2,5-dimethyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide
Introduction
Welcome to the technical support guide for 2,5-dimethyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide. This document is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound. As a molecule with both a weakly acidic sulfonamide group and a weakly basic pyridinyl group, its solubility is predictably low in neutral aqueous media, a common challenge for over 40% of new chemical entities in drug development pipelines[1].
This guide provides a structured, problem-solving approach, moving from fundamental understanding to advanced troubleshooting protocols. Our goal is to equip you with the scientific rationale and practical methodologies to systematically enhance the solubility of your compound for downstream applications, be it for in vitro assays or pre-formulation development.
Part 1: Frequently Asked Questions (FAQs)
This section addresses initial, high-level questions a researcher might have when first encountering solubility issues with 2,5-dimethyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide.
Q1: Why is my compound, 2,5-dimethyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide, poorly soluble in water?
A1: The molecular structure contains both hydrophobic (dimethylphenyl group) and ionizable functionalities (pyridinyl and sulfonamide groups). In neutral water (pH ~7), the compound exists predominantly in its non-ionized, neutral form. This neutral form has a lower affinity for polar water molecules, leading to poor solubility. Its solubility is highly dependent on pH due to its amphoteric nature.
Q2: What are the key physicochemical properties I need to consider?
A2: To effectively troubleshoot solubility, you must understand the compound's pKa values.
-
Pyridinyl Group (Basic): The 3-methyl-2-pyridinyl group is a weak base. The pKa of the conjugate acid of 2-methylpyridine is approximately 5.94-5.96[2][3][4]. The methyl group at position 3 will have a minor electronic effect, so we can estimate the pKa to be in the range of 5.5 - 6.5 . Below this pKa, the pyridine nitrogen will be protonated (cationic), which should increase solubility.
-
Sulfonamide Group (Acidic): The benzenesulfonamide group is weakly acidic. The pKa for unsubstituted benzenesulfonamide is around 10.1[5]. For N-substituted sulfonamides, this can range from approximately 7 to 10[6][7]. We can estimate the pKa to be in the range of 8.0 - 10.0 . Above this pKa, the sulfonamide nitrogen will be deprotonated (anionic), which should also increase solubility.
Q3: What is the first and simplest experiment I should run to improve solubility?
A3: The most straightforward initial approach is pH modification [][9][10]. Given the pKa estimates, the compound's solubility will be lowest in the pH range between its two pKa values (roughly pH 6.5-8.0) and will increase significantly in either acidic (pH < 5.5) or basic (pH > 10.0) conditions. A simple pH-solubility profile experiment is the recommended first step.
Q4: I see precipitation when I dilute my DMSO stock solution into my aqueous assay buffer. How can I prevent this?
A4: This is a classic sign of a compound "crashing out" of solution. The DMSO is a good organic co-solvent, but when the percentage of DMSO is drastically lowered upon dilution into an aqueous buffer, the compound's solubility limit is exceeded. Strategies to overcome this include:
-
Lowering the concentration of your stock solution.
-
Increasing the percentage of co-solvent in the final assay buffer, if the assay can tolerate it.
-
Adjusting the pH of the final aqueous buffer to a more favorable range (acidic or basic).
-
Employing a solubilizing excipient like a cyclodextrin in the aqueous buffer.
Part 2: Troubleshooting Guide & Experimental Protocols
This section provides detailed, question-driven troubleshooting workflows with step-by-step protocols.
Issue 1: Baseline Solubility is Too Low for In Vitro Screening
Q: I've performed a shake-flask solubility test in neutral water and the concentration is below my required assay concentration. What systematic approach should I follow?
A: A systematic, tiered approach is recommended. Start with the simplest methods and progress to more complex formulations as needed.
Caption: Tiered workflow for solubility enhancement.
Protocol 1: pH Modification & Profile Generation
Scientific Rationale: By adjusting the pH, we can ionize either the basic pyridinyl group (forming a cation at low pH) or the acidic sulfonamide group (forming an anion at high pH). Charged species are significantly more soluble in polar solvents like water than their neutral counterparts[11][12]. This experiment aims to find the optimal pH for solubilization.
Step-by-Step Methodology:
-
Prepare Buffers: Prepare a series of buffers across a wide pH range (e.g., pH 2, 4, 6, 7.4, 8, 10, 12). Use buffers with sufficient capacity, such as phosphate, acetate, or citrate.
-
Add Excess Compound: In separate vials, add an excess amount of 2,5-dimethyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide to a fixed volume (e.g., 1 mL) of each buffer. "Excess" means adding enough solid so that undissolved material is clearly visible.
-
Equilibrate: Tightly seal the vials and place them on a rotator or shaker at a constant temperature (e.g., 25°C) for 24-48 hours. This allows the system to reach equilibrium.[13]
-
Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This can be done by centrifugation at high speed (e.g., 14,000 rpm for 15 minutes) or by filtration through a 0.22 µm syringe filter compatible with your buffers.
-
Quantification: Carefully take a known volume of the clear supernatant. Dilute it with a suitable mobile phase or solvent and quantify the concentration using a validated analytical method, such as HPLC-UV or LC-MS[14][15].
-
Plot Data: Plot the measured solubility (e.g., in µg/mL) on the y-axis against the pH of the buffer on the x-axis to generate a pH-solubility profile.
Expected Outcome & Data Presentation:
You should observe a "U-shaped" curve, with the lowest solubility in the mid-pH range and significantly higher solubility at the acidic and basic extremes.
| pH of Buffer | Predicted Dominant Species | Expected Solubility (µg/mL) - Illustrative |
| 2.0 | Cationic (Protonated Pyridine) | High (> 500) |
| 4.0 | Cationic (Protonated Pyridine) | Moderate-High (100 - 500) |
| 6.0 | Mostly Neutral | Low (< 10) |
| 7.4 | Neutral | Very Low (< 1) |
| 8.0 | Mostly Neutral | Low (< 10) |
| 10.0 | Anionic (Deprotonated Sulfonamide) | Moderate (50 - 200) |
| 12.0 | Anionic (Deprotonated Sulfonamide) | High (> 200) |
Issue 2: pH Modification is Not Feasible or Sufficient
Q: My downstream application (e.g., a cell-based assay) is sensitive to extreme pH. How can I increase solubility near neutral pH?
A: If you are constrained to a near-neutral pH, co-solvents and complexation agents are the next logical steps.
Protocol 2: Co-solvency
Scientific Rationale: Co-solvents are water-miscible organic solvents that increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous environment[][16]. They disrupt the hydrogen bonding network of water, making it more favorable for the non-polar regions of your compound to be solvated[17][18].
Step-by-Step Methodology:
-
Select Co-solvents: Choose pharmaceutically acceptable co-solvents such as Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400), or Dimethyl Sulfoxide (DMSO)[][18].
-
Prepare Co-solvent Mixtures: In your target aqueous buffer (e.g., PBS pH 7.4), prepare a range of co-solvent concentrations (e.g., 5%, 10%, 20%, 40% v/v).
-
Determine Solubility: Perform the same equilibrium solubility experiment as described in Protocol 1 (Steps 2-5) for each co-solvent mixture.
-
Plot Data: Plot solubility (µg/mL) versus the percentage of co-solvent for each agent tested.
Expected Outcome & Data Presentation:
Solubility should increase, often exponentially, with a higher percentage of co-solvent. Remember to run a vehicle control in your biological assay to check for co-solvent toxicity.
| Co-solvent (% v/v in PBS pH 7.4) | Ethanol (µg/mL) | PEG 400 (µg/mL) | Propylene Glycol (µg/mL) |
| 0% (Control) | < 1 | < 1 | < 1 |
| 5% | 15 | 25 | 20 |
| 10% | 40 | 75 | 60 |
| 20% | 150 | 300 | 250 |
Protocol 3: Complexation with Cyclodextrins
Scientific Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity[19][20]. They can encapsulate the hydrophobic part of a drug molecule (the dimethylphenyl group in this case), forming a water-soluble inclusion complex[21][22][23]. This masks the drug's hydrophobicity from the bulk water, thereby increasing its apparent solubility.
Caption: Encapsulation of a hydrophobic drug moiety by a cyclodextrin.
Step-by-Step Methodology:
-
Select Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are common choices due to their high solubility and safety profiles.
-
Prepare Solutions: Prepare a series of cyclodextrin concentrations (e.g., 1%, 2%, 5%, 10% w/v) in your target aqueous buffer (e.g., PBS pH 7.4).
-
Determine Solubility (Phase Solubility Study): Perform the equilibrium solubility experiment as described in Protocol 1 (Steps 2-5) for each cyclodextrin solution[24].
-
Plot Data: Plot the concentration of the dissolved drug (y-axis) against the concentration of the cyclodextrin (x-axis). The shape of the curve provides information about the complex stoichiometry. A linear (AL-type) plot is common for 1:1 complexes.
Expected Outcome & Data Presentation:
A significant, often linear, increase in drug solubility should be observed with increasing cyclodextrin concentration.
| Cyclodextrin (HP-β-CD, % w/v) | Apparent Solubility (µg/mL) | Fold Increase |
| 0% (Control) | < 1 | 1x |
| 1% | 50 | >50x |
| 2% | 110 | >110x |
| 5% | 280 | >280x |
| 10% | 600 | >600x |
Issue 3: A Stable, Soluble Solid Form is Required for Formulation
Q: I need to develop a solid dosage form and require a solid material with better dissolution properties than the free form. What should I do?
A: For solid formulations, converting the parent compound into a salt is a widely used and effective strategy to improve both solubility and dissolution rate[25][26][27].
Protocol 4: Salt Formation
Scientific Rationale: By reacting the parent molecule with a suitable acid or base, an ionic salt is formed. Salts are crystalline materials with different physical properties than the parent compound. They typically exhibit higher aqueous solubility and faster dissolution rates because they readily dissociate into ions in solution[11][12]. The general rule is that for a stable salt to form, the pKa difference (ΔpKa) between the drug and the counter-ion should be greater than 2-3 units[12][25].
-
To form a salt with the basic pyridine (pKa ~5.5-6.5): Use a strong acid with a pKa < 3. Examples: Hydrochloric acid (HCl), Sulfuric acid, Methanesulfonic acid (mesylate).
-
To form a salt with the acidic sulfonamide (pKa ~8.0-10.0): Use a strong base with a pKa > 12. Examples: Sodium hydroxide (NaOH), Potassium hydroxide (KOH).
Step-by-Step Methodology (Example: Hydrochloride Salt Formation):
-
Dissolve Parent Compound: Dissolve a known amount of 2,5-dimethyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide in a suitable organic solvent (e.g., isopropanol, ethanol, or acetone).
-
Add Acid: Stoichiometrically add (e.g., 1.0 to 1.1 equivalents) a solution of hydrochloric acid (e.g., HCl in isopropanol).
-
Induce Crystallization: Stir the solution at room temperature or cool it to induce precipitation of the salt. Sonication or seeding with a small crystal can aid this process.
-
Isolate and Dry: Collect the precipitated solid by filtration, wash with a small amount of cold solvent to remove impurities, and dry under vacuum.
-
Characterize: Confirm salt formation and purity using techniques like melting point analysis, NMR, FTIR, and X-ray powder diffraction (XRPD).
-
Test Solubility: Once the salt is confirmed, perform an equilibrium solubility test (as in Protocol 1) to quantify the improvement in aqueous solubility compared to the parent "free" form.
References
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. [Link]
-
Safdar, M. Z. (2023). Answer to "Why salt formation of weak acid increases the drug solubility?". ResearchGate. [Link]
-
Mocanu, A. M., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 16(8), 1097. [Link]
-
Kumar, L., & Singh, M. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 5(11), 1-10. [Link]
-
Sharma, D., et al. (2024). Methods of Solubility Enhancement of Low Solubility Drugs: A Different Approach. Impactfactor, 12(6). [Link]
-
Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Retrieved March 14, 2026, from [Link]
-
Wikipedia. (n.d.). Cosolvent. Retrieved March 14, 2026, from [Link]
-
Al-kassimy, M. A., et al. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Molecules, 27(24), 8937. [Link]
-
ScienceDirect. (n.d.). Co-solvent. Retrieved March 14, 2026, from [Link]
-
Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. [Link]
-
Caine, B. A., et al. (2019). Accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. ChemRxiv. [Link]
-
ResearchGate. (n.d.). The pKa values of the sulfonamides investigated. [Link]
-
Pudipeddi, M., et al. (2019). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Journal of Pharmaceutical Sciences, 108(10), 3205-3217. [Link]
-
MDPI. (n.d.). Cyclodextrins, Surfactants and Their Inclusion Complexes. Retrieved March 14, 2026, from [Link]
-
Pharmaffiliates. (n.d.). Determination of Solubility by Gravimetric Method. Retrieved March 14, 2026, from [Link]
-
OAText. (n.d.). Inclusion complex formation of cyclodextrin with its guest and their applications. [Link]
-
SciELO. (2010). Determination of pKa values of some sulfonamides by LC and LC-PDA methods in acetonitrile-water binary mixtures. [Link]
-
MDPI. (2022). Cyclodextrin Inclusion Complexes and Their Application in Food Safety Analysis: Recent Developments and Future Prospects. [Link]
-
International Journal of Scientific Research & Technology. (n.d.). Mechanistic Evaluation of Cyclodextrin Inclusion Complexes: A Molecular Modeling and Experimental Approach. [Link]
-
Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. [Link]
-
Aston University. (n.d.). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Retrieved March 14, 2026, from [Link]
-
SlideShare. (n.d.). solubility enhancement -by pH change & complexation. Retrieved March 14, 2026, from [Link]
-
SlideShare. (n.d.). solubility experimental methods.pptx. Retrieved March 14, 2026, from [Link]
-
Al-Hamidi, H., et al. (2018). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. AAPS PharmSciTech, 19(5), 2099-2111. [Link]
-
Caine, B. A., et al. (2019). Accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Physical Chemistry Chemical Physics, 21(27), 14746-14758. [Link]
-
ResearchGate. (n.d.). The pKa values of the sulfonamides studied. [Link]
-
American Pharmaceutical Review. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. [Link]
-
Basicmedical Key. (2016). Salt Selection. [Link]
-
Digicollections.net. (n.d.). 1.16 Phase solubility analysis. [Link]
-
Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]
-
Wikipedia. (n.d.). 2-Methylpyridine. Retrieved March 14, 2026, from [Link]
-
PubChem. (n.d.). 2-Methylpyridine. Retrieved March 14, 2026, from [Link]
-
ChemSrc. (n.d.). Benzenesulfonamide,N,N-dimethyl. Retrieved March 14, 2026, from [Link]
-
PubChem. (n.d.). 3-Methylpyridine. Retrieved March 14, 2026, from [Link]
-
mVOC. (n.d.). 2-methylpyridine. Retrieved March 14, 2026, from [Link]
-
FooDB. (n.d.). Showing Compound 3-Methylpyridine (FDB004416). Retrieved March 14, 2026, from [Link]
-
PubChem. (n.d.). 2,5-Dimethylbenzenesulfonamide. Retrieved March 14, 2026, from [Link]
-
PubChem. (n.d.). 2,5-Dimethylpyridine. Retrieved March 14, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). N-(2,5-Dimethylphenyl)benzenesulfonamide. Retrieved March 14, 2026, from [Link]
Sources
- 1. wjbphs.com [wjbphs.com]
- 2. 2-Methylpyridine - Wikipedia [en.wikipedia.org]
- 3. 2-Methylpyridine | C5H4N(CH3) | CID 7975 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mVOC 4.0 [bioinformatics.charite.de]
- 5. scielo.br [scielo.br]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 9. ijmsdr.org [ijmsdr.org]
- 10. ascendiacdmo.com [ascendiacdmo.com]
- 11. researchgate.net [researchgate.net]
- 12. Salt Selection | Basicmedical Key [basicmedicalkey.com]
- 13. lup.lub.lu.se [lup.lub.lu.se]
- 14. solubility experimental methods.pptx [slideshare.net]
- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 16. taylorandfrancis.com [taylorandfrancis.com]
- 17. Cosolvent - The 'Medicinal Magician' in The Laboratory [irochelating.com]
- 18. Cosolvent - Wikipedia [en.wikipedia.org]
- 19. oatext.com [oatext.com]
- 20. mdpi.com [mdpi.com]
- 21. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. ijsrtjournal.com [ijsrtjournal.com]
- 24. digicollections.net [digicollections.net]
- 25. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 26. ptacts.uspto.gov [ptacts.uspto.gov]
- 27. research.aston.ac.uk [research.aston.ac.uk]
optimizing HPLC mobile phase for 2,5-dimethyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide peak resolution
Topic: Method Optimization for 2,5-dimethyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide
Welcome to the Technical Support Center. As drug development professionals and analytical scientists, you know that resolving complex, multi-functional active pharmaceutical ingredients (APIs) requires more than trial and error.
This guide provides a mechanistic, causality-driven approach to troubleshooting and optimizing the High-Performance Liquid Chromatography (HPLC) method for 2,5-dimethyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide . By understanding the specific physicochemical properties of this molecule, you can build a robust, self-validating chromatographic system.
Section 1: Analyte Mechanistic Profiling & Chromatographic Behavior
Q1: Why is the retention time and peak shape of this specific compound highly sensitive to minor changes in mobile phase pH?
A1: The sensitivity stems from the molecule's amphoteric nature. The N-(2-pyridyl)sulfonamide motif contains two distinct ionizable centers with competing behaviors:
-
The Pyridine Ring: Acts as a weak base. The electron-withdrawing sulfonamide group lowers its pKa to approximately 2.0–4.0.
-
The Sulfonamide Proton: Acts as a weak acid. The equilibrium bond lengths of primary and secondary sulfonamides dictate an aqueous pKa typically between 6.5 and 8.5[1].
Because of these two centers, operating at an intermediate pH (4.0–6.0) causes the molecule to exist in a dynamic mixture of neutral, protonated, and deprotonated states. This partial ionization leads to severe peak broadening, split peaks, and irreproducible retention times. To achieve chromatographic robustness, the mobile phase pH must be strictly controlled to force the molecule into a single, uniform ionization state.
Fig 1: Effect of mobile phase pH on analyte ionization and chromatographic behavior.
Section 2: Mobile Phase & Column Troubleshooting
Q2: I am operating at pH 2.5 to suppress the ionization of the sulfonamide, but I am observing severe peak tailing (Asymmetry factor > 1.8). How do I resolve this?
A2: At pH 2.5, the sulfonamide group is successfully neutralized, but the pyridine nitrogen becomes fully protonated (cationic). This positively charged species interacts aggressively with unreacted, acidic silanol groups (pKa ~ 3.5–4.5) on standard silica-based stationary phases via secondary ion-exchange mechanisms[2].
To resolve this, you must disrupt the silanol interaction. You have two primary options:
-
Column Chemistry: Switch to a highly endcapped or base-deactivated C18 column designed specifically to shield residual silanols.
-
Mobile Phase Modifiers: Introduce an ion-pairing reagent or a silanol-masking agent. Adding 0.1% Trifluoroacetic Acid (TFA) or 0.05 M Sodium Dodecyl Sulfate (SDS) to the mobile phase will form a neutral ion-pair with the cationic pyridine, effectively masking it from the silica surface and improving peak symmetry[3].
Fig 2: Step-by-step troubleshooting workflow for resolving peak tailing issues.
Q3: How should I choose between Acetonitrile and Methanol as the organic modifier for this compound?
A3: For pyridine-containing sulfonamides, Acetonitrile (MeCN) is the primary recommendation. Because methanol is a protic solvent, it can participate in hydrogen bonding with both the sulfonamide oxygen atoms and the pyridine nitrogen. This secondary interaction often broadens the peak and reduces theoretical plate count. Acetonitrile, being an aprotic solvent, minimizes these interactions, yielding sharper peaks and lower system backpressure[2].
Table 1: Organic Modifier Comparison
| Modifier | Elution Strength | Viscosity / Backpressure | Selectivity Impact | Recommendation for Sulfonamides |
| Acetonitrile (MeCN) | High | Low | Aprotic; minimal hydrogen bonding | Primary Choice. Yields sharper peaks and reduces tailing. |
| Methanol (MeOH) | Moderate | High | Protic; strong hydrogen bonding | Secondary. Use only if specific selectivity is needed for closely eluting isomers. |
Table 2: Mobile Phase Strategy Comparison
| Strategy | pH Range | Analyte State | Recommended Buffers | Column Requirement |
| Acidic Ion-Suppression | 2.0 - 3.0 | Pyridine (+), Sulfonamide (Neutral) | 0.1% TFA, Formic Acid | Highly endcapped C18 |
| Basic Ion-Suppression | 9.0 - 10.0 | Pyridine (Neutral), Sulfonamide (-) | Ammonium Bicarbonate | pH-stable Hybrid Silica (e.g., BEH) |
Section 3: Self-Validating Experimental Protocol
To ensure reliable quantification and purity analysis, do not just run a method—validate the system state prior to sample acquisition. The following step-by-step methodology utilizes an acidic ion-suppression strategy with built-in causality checks.
Step 1: System & Mobile Phase Preparation
-
Flush the HPLC system with 50:50 Water:MeCN (v/v) for 15 minutes to clear any residual buffer salts.
-
Prepare Mobile Phase A : 0.1% Trifluoroacetic Acid (TFA) in LC-MS grade Water. Verify the pH is ~2.0. (Causality: TFA lowers the pH to neutralize the sulfonamide while acting as an ion-pairing agent for the protonated pyridine).
-
Prepare Mobile Phase B : 100% LC-MS grade Acetonitrile.
Step 2: Column Equilibration
-
Install a base-deactivated, fully endcapped C18 column (e.g., 150 x 4.6 mm, 3.5 µm).
-
Equilibrate the column at 1.0 mL/min with 10% Mobile Phase B for 20 column volumes until the baseline is completely stable at 254 nm.
Step 3: Gradient Execution Execute the following gradient profile:
-
0.0 - 2.0 min: 10% B (Isocratic hold to focus the analyte on the column head)
-
2.0 - 10.0 min: 10% → 70% B (Linear ramp for elution)
-
10.0 - 12.0 min: 70% B (Column wash)
-
12.0 - 12.1 min: 70% → 10% B (Return to initial conditions)
-
12.1 - 15.0 min: 10% B (Re-equilibration)
Step 4: System Suitability Testing (SST) & Validation Check Inject 5 µL of a 0.1 mg/mL standard solution of 2,5-dimethyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide. Evaluate the chromatogram against the following self-validating criteria:
-
Validation Check 1 (Retention Factor): The capacity factor ( k′ ) must be >2.0 .
-
Failure Causality: If k′<2.0 , the analyte is eluting too close to the void volume. Action: Decrease the initial %B to 5% to increase hydrophobic retention.
-
-
Validation Check 2 (Peak Symmetry): The Asymmetry factor ( As ) must be ≤1.3 .
-
Failure Causality: If As>1.3 , secondary silanol interactions are occurring. Action: Verify Mobile Phase A pH is strictly <2.5 . If the pH is correct, the column's endcapping has likely degraded due to hydrolysis; replace the column immediately.
-
References
-
[1] Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Chemical Science (RSC Publishing). URL:
-
[2] Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. URL:
-
[3] Application of Micellar Mobile Phase for Quantification of Sulfonamides in Medicated Feeds by HPLC-DAD. PMC (National Institutes of Health). URL:
Sources
- 1. Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 3. Application of Micellar Mobile Phase for Quantification of Sulfonamides in Medicated Feeds by HPLC-DAD - PMC [pmc.ncbi.nlm.nih.gov]
preventing degradation of 2,5-dimethyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide in DMSO solutions
Introduction
Welcome to the technical support guide for ensuring the stability of 2,5-dimethyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide in dimethyl sulfoxide (DMSO) solutions. As a sulfonamide-class compound, its integrity in solution is paramount for generating reproducible and reliable data in drug discovery and development assays. The common practice of creating concentrated stock solutions in DMSO, while convenient, presents specific challenges that can lead to compound degradation and inaccurate experimental outcomes.[1][2]
This guide provides a structured, in-depth resource for researchers, scientists, and drug development professionals. It is designed to move beyond simple instructions, offering causal explanations for degradation pathways and providing robust, field-proven protocols to proactively prevent stability issues. We will address frequently encountered problems, offer troubleshooting workflows, and detail the necessary experimental procedures to validate your own handling and storage protocols.
Section 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues and questions our team receives regarding the stability of sulfonamide compounds in DMSO.
Question 1: I'm seeing a progressive loss of activity from my compound in my cell-based assays over several weeks. Could this be a stability issue?
Answer: Yes, a gradual loss of biological activity is a classic indicator of compound degradation. While other factors like cell line variability can play a role, the chemical integrity of your stock solution is a primary suspect. Sulfonamides, while generally stable, can degrade over time in solution, and this degradation is often accelerated by seemingly minor issues in storage and handling. The degradation product will have a different structure and, therefore, different (or no) biological activity, leading to a drop in the effective concentration of the active compound in your assay.
Question 2: Why is my 2,5-dimethyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide solution turning slightly yellow and showing a new peak in my HPLC analysis?
Answer: The appearance of a color change and the emergence of new species on a chromatogram are definitive signs of chemical degradation. The primary degradation mechanisms for sulfonamides in solution include:
-
Hydrolysis: This is the most common degradation pathway. DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere every time a vial is opened.[3] This absorbed water can hydrolyze the sulfonamide bond (SO₂-NH). The rate of hydrolysis is highly dependent on pH; it is generally accelerated under acidic conditions.[4]
-
Photodegradation: Many aromatic compounds, including sulfonamides, are susceptible to degradation upon exposure to UV light, such as from direct sunlight or even prolonged exposure to standard laboratory lighting.[4] This can lead to complex reactions and the formation of colored byproducts.
-
Oxidation: Although less common for the sulfonamide moiety itself, other parts of the molecule could be susceptible to oxidation, especially if exposed to air for extended periods at room temperature.
-
DMSO-Mediated Decomposition: Under certain conditions (e.g., elevated temperatures or the presence of acidic or basic contaminants), DMSO itself can decompose.[5][6] These reactive decomposition products could potentially interact with the dissolved compound.
Question 3: I store my DMSO stock solution at -20°C. Isn't that sufficient to prevent degradation?
Answer: Storing at -20°C or -80°C is a critical step that dramatically slows down most chemical reactions, but it does not entirely halt them. More importantly, the greatest risk of degradation often comes not during storage, but during handling. The process of repeated freeze-thaw cycles is a major contributor to compound instability for two key reasons:
-
Water Condensation: Each time you remove the frozen vial from the freezer, condensation can form on and around the cap. As the vial warms, this moisture can be drawn into the solution, increasing the water content and accelerating hydrolysis.
-
Solubility Issues: As the DMSO freezes, the compound may fall out of solution. Upon thawing, it might not fully redissolve, or it may redissolve slowly.[1][2] This can lead to inaccurate pipetting and the use of a lower-than-expected concentration in your experiments.
Question 4: Can the purity of the DMSO I use affect the stability of my compound?
Answer: Absolutely. Using high-purity, anhydrous DMSO (≥99.9%) is non-negotiable. Lower-grade DMSO can contain significant amounts of water, which directly enables hydrolysis.[7] It can also contain acidic or metallic impurities that can catalyze degradation reactions.[7] Always use DMSO from a freshly opened bottle, sealed with a septum, or purchase in small, single-use ampules.
Section 2: Proactive Prevention: Best Practices for Preparation and Storage
Preventing degradation starts with meticulous preparation and adherence to validated storage protocols.
Best Practices for Stock Solution Preparation
-
Solvent Qualification: Always use anhydrous, HPLC-grade (≥99.9% purity) DMSO.[7] Purchase in small volumes to minimize water absorption in the source bottle over time.
-
Gravimetric Dilution: Prepare stock solutions gravimetrically. This is more accurate than volumetric preparation, especially for small volumes, and is the industry standard.
-
Inert Atmosphere: If possible, overlay the vial with an inert gas like argon or nitrogen before sealing. This displaces air and moisture, protecting against both hydrolysis and oxidation.
-
Vial Selection: Use amber glass vials with PTFE-lined screw caps. The amber glass protects against photodegradation, and the PTFE liner provides a high-quality, inert seal.
-
Aliquoting: This is the single most effective way to preserve the integrity of your master stock. After preparing the master solution, immediately divide it into smaller, single-use aliquots. This strategy drastically reduces the number of freeze-thaw cycles and the associated risks of water contamination for the bulk of your compound.[8]
Table 1: Recommended Storage Conditions for Sulfonamide-DMSO Solutions
| Parameter | Recommendation | Rationale |
| Temperature | -20°C for short-term (1-3 months). -80°C for long-term (>3 months). | Significantly reduces the rate of all chemical degradation reactions. |
| Light Exposure | Store in the dark (e.g., in a freezer box within the freezer). Use amber vials. | Prevents photodegradation, a known pathway for sulfonamide instability.[4] |
| Atmosphere | Tightly sealed vials, preferably under an inert gas (Ar or N₂). | Minimizes exposure to atmospheric moisture and oxygen, preventing hydrolysis and oxidation.[3] |
| Container | Glass vials with PTFE-lined caps. | Ensures an inert storage environment and a high-quality seal to prevent moisture ingress. |
| Handling | Minimize time at room temperature. Thaw aliquots immediately before use. Discard any unused portion of a thawed aliquot. | Reduces exposure to conditions that accelerate degradation and prevents issues from repeated freeze-thaw cycles. |
Section 3: Experimental Validation Protocols
Trustworthiness in research requires self-validating systems. You should empirically determine the stability of 2,5-dimethyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide under your specific laboratory conditions.
Protocol 1: Real-Time Stability Study
This protocol outlines a straightforward experiment to assess the stability of your compound in DMSO over time and at different temperatures.
Objective: To determine the degradation rate of the compound under typical storage conditions.
Methodology:
-
Master Stock Preparation: Prepare a master stock solution of your compound in anhydrous DMSO at the highest concentration you typically use (e.g., 10 mM).
-
Initial Analysis (T=0): Immediately after preparation, remove a small sample for analysis. This is your baseline (T=0) measurement.
-
Aliquoting and Storage: Aliquot the remaining master stock into at least 9 separate amber vials (3 for each storage condition).
-
Storage Conditions: Store three aliquots at each of the following temperatures:
-
Room Temperature (~22°C) - Accelerated Degradation Condition
-
4°C - Common Refrigerated Storage
-
-20°C - Standard Frozen Storage
-
-
Time-Point Analysis: At designated time points (e.g., 1 week, 4 weeks, 12 weeks), remove one vial from each temperature condition.
-
Sample Analysis: Allow the vial to thaw completely and come to room temperature. Analyze the sample using the HPLC method described below.
-
Data Evaluation: Calculate the percent purity of the parent compound at each time point relative to the T=0 sample. A common stability threshold is ≥95% of the initial peak area.
Protocol 2: Recommended Analytical Method - HPLC-UV
High-Performance Liquid Chromatography (HPLC) with a UV detector is the gold standard for assessing compound purity and detecting degradation products.
Instrumentation:
-
HPLC System: With a quaternary pump, autosampler, and column heater.
-
Detector: Diode Array Detector (DAD) or UV-Vis Detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.
Example Method Parameters (must be optimized for the specific compound):
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 95% A / 5% B, ramp to 5% A / 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 5 µL
-
Detection Wavelength: Scan from 200-400 nm; select an optimal wavelength for quantification (e.g., 254 nm).
Analysis: The primary peak corresponding to 2,5-dimethyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide should be integrated. Any new peaks that appear over time represent degradation products. Purity is calculated as (Area of Parent Peak / Total Area of All Peaks) x 100.
Section 4: Visualization of Workflows
Troubleshooting Degradation Issues
The following flowchart provides a logical path for diagnosing and addressing suspected compound degradation.
Caption: Experimental workflow for a real-time compound stability study.
References
-
Quora. (2018). What is the best way of storing a DMSO in a research lab?Link
-
BenchChem. (n.d.). Stability of Sulfonamides: A Comparative Guide Based on Precursor Sulfonyl Chlorides. Link
-
Etra Organics. (2025). How to Use DMSO Safely | Best Practices & Common Mistakes. Link
-
Waybright, T. J., Britt, J. R., & McCloud, T. G. (2009). Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. Journal of Biomolecular Screening, 14(6), 708–714. Link
-
Waybright, T. J., Britt, J. R., & McCloud, T. G. (2009). Overcoming problems of compound storage in DMSO: solvent and process alternatives. Journal of Biomolecular Screening, 14(6), 708-14. Link
-
ResearchGate. (2015). What is the best right way of storing DMSO in research lab?Link
-
Journal of the American Chemical Society. (2022). Modular Two-Step Route to Sulfondiimidamides. Link
-
ResearchGate. (n.d.). Pathway and enzymes of dimethylsulfone degradation in Hyphomicrobium...Link
-
PMC. (n.d.). Molecular Design of Stable Sulfamide- and Sulfonamide-based Electrolytes for Aprotic Li-O2 Batteries. Link
-
ResearchGate. (n.d.). Bacterial degradation pathways of sulfonamide antibiotics. Link
-
SpringerLink. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Link
-
PMC. (n.d.). Direct oxidation of N-ynylsulfonamides into N-sulfonyloxoacetamides with DMSO as a nucleophilic oxidant. Link
-
ResearchGate. (n.d.). Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO). Link
-
Semantic Scholar. (2023). Divergent decomposition pathways of DMSO mediated by solvents and additives. Link
-
ACS Publications. (2021). Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO) III: Investigations Regarding the Main Decomposition. Link
-
Agency for Toxic Substances and Disease Registry. (n.d.). 7. ANALYTICAL METHODS. Link
-
ResearchGate. (2025). Divergent decomposition pathways of DMSO mediated by solvents and additives | Request PDF. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Overcoming problems of compound storage in DMSO: solvent and process alternatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. quora.com [quora.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. How to Use DMSO Safely | Best Practices & Common Mistakes [etraorganics.co.uk]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Poor Oral Bioavailability of 2,5-dimethyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide
Welcome to the technical support resource for 2,5-dimethyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the oral delivery of this and structurally similar compounds. We will dissect the root causes of its poor oral bioavailability and provide a series of actionable troubleshooting guides, FAQs, and detailed experimental protocols to help you navigate these complex formulation challenges.
Part 1: Foundational Knowledge & Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the bioavailability challenges of this compound.
Q1: What is 2,5-dimethyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide, and why is its oral bioavailability expected to be poor?
A1: 2,5-dimethyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide is a small molecule containing benzenesulfonamide and pyridine scaffolds. Such structures are common in medicinal chemistry.[1][2] The inherent physicochemical properties of this molecule—specifically its aromatic rings and sulfonamide group—suggest it is likely a lipophilic compound with low aqueous solubility.[3] Poor water solubility is a primary cause of low and erratic oral bioavailability, as the drug must first dissolve in gastrointestinal fluids to be absorbed.[4][5] This challenge places the compound in a category where specialized formulation strategies are not just beneficial, but necessary for therapeutic viability.[6]
Q2: What is the Biopharmaceutics Classification System (BCS), and how does it apply here?
A2: The Biopharmaceutics Classification System (BCS) is a scientific framework that categorizes drugs based on their aqueous solubility and intestinal permeability.[7][8] This classification helps predict a drug's in vivo performance and guides formulation strategy. The four classes are:
-
Class I: High Solubility, High Permeability
-
Class II: Low Solubility, High Permeability
-
Class III: High Solubility, Low Permeability
-
Class IV: Low Solubility, Low Permeability
Given its likely low solubility, 2,5-dimethyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide is anticipated to be a BCS Class II or BCS Class IV compound.[9] For these classes, oral absorption is often limited by the dissolution rate, making solubility enhancement a key objective.[8]
Q3: What are the primary physiological barriers that contribute to poor oral bioavailability?
A3: Beyond the compound's intrinsic properties, several physiological barriers can limit its systemic exposure after oral administration:
-
Solubility/Dissolution Barrier: The drug may not dissolve quickly or completely in the varying pH environments of the gastrointestinal (GI) tract.[10]
-
Permeability Barrier: The drug may not efficiently pass through the intestinal epithelial cells into the bloodstream. This can be due to its molecular properties or because it is a substrate for efflux transporters (like P-glycoprotein) that pump the drug back into the GI lumen.[11][12]
-
Metabolic Barrier (First-Pass Effect): After absorption into the portal vein, the drug passes through the liver before reaching systemic circulation. Enzymes in the gut wall and liver can extensively metabolize the drug, reducing the amount of active compound that reaches the rest of the body.[13][14][15][16]
Part 2: Troubleshooting Guide: A Step-by-Step Root Cause Analysis
Before selecting a strategy, a systematic investigation is crucial to identify the primary rate-limiting factor for your compound's absorption.
Step 1: Characterize Fundamental Physicochemical Properties
-
Aqueous Solubility: Determine the equilibrium solubility in biorelevant media (e.g., pH 1.2, 4.5, and 6.8 buffers) to understand its pH-dependent solubility profile.
-
LogP/LogD: Calculate or experimentally determine the lipophilicity, which influences both solubility and permeability.
Step 2: Assess Intestinal Permeability and Efflux The gold-standard in vitro tool for this is the Caco-2 permeability assay.[17][18] This assay uses a monolayer of human colon adenocarcinoma cells that differentiate to mimic the intestinal barrier, complete with tight junctions and efflux transporters.[12][19][] A bidirectional assay is essential to calculate the efflux ratio (Papp B→A / Papp A→B) and determine if the compound is a substrate for transporters like P-glycoprotein.
Step 3: Evaluate Metabolic Stability
-
In Vitro Metabolism: Incubate the compound with liver microsomes or S9 fractions to determine its metabolic stability. This helps predict the extent of first-pass metabolism.
-
Metabolite Identification: Identify the major metabolites to understand which parts of the molecule are most susceptible to enzymatic degradation.
Based on the results, you can classify the primary challenge using the following decision tree:
Caption: Decision tree for identifying the root cause of poor oral bioavailability.
Part 3: Strategic Solutions & Experimental Protocols
This section provides detailed strategies tailored to the specific problem identified in Part 2.
Scenario A: Issue is Poor Solubility (BCS Class II or IV)
If your compound has low solubility, the primary goal is to increase its dissolution rate and concentration in the GI tract.
Principle: Converting a stable, low-solubility crystalline drug into a high-energy, amorphous state can dramatically increase its apparent solubility and dissolution rate.[21][22] This amorphous form is stabilized within a polymer matrix to prevent recrystallization.[23][24]
Caption: Mechanism of bioavailability enhancement by Amorphous Solid Dispersion.
Experimental Protocol: Screening and Preparation of an ASD via Spray Drying
-
Polymer Selection: Screen polymers for miscibility with your compound. Common choices include polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), and HPMC-AS.[23]
-
Solvent System: Identify a common solvent system (e.g., methanol, acetone, dichloromethane) that dissolves both the drug and the polymer.
-
Preparation:
-
Prepare solutions with varying drug-to-polymer ratios (e.g., 10%, 25%, 40% drug loading).
-
Set the spray dryer parameters (inlet temperature, gas flow rate, pump rate) to ensure rapid solvent evaporation, which is critical for trapping the drug in an amorphous state.
-
-
Characterization:
-
Use Powder X-Ray Diffraction (PXRD) to confirm the amorphous nature of the resulting powder (absence of sharp Bragg peaks).
-
Use Differential Scanning Calorimetry (DSC) to determine the glass transition temperature (Tg). A single Tg indicates a miscible system.
-
-
In Vitro Dissolution Testing: Perform dissolution tests in biorelevant media to confirm enhanced dissolution rate and supersaturation compared to the crystalline form.
Principle: Reducing the particle size of the drug to the nanometer range (typically 200-600 nm) dramatically increases the surface area available for dissolution.[25] According to the Noyes-Whitney equation, this leads to a proportional increase in dissolution velocity.[26][27] This is a robust strategy for BCS Class II and IV compounds.[26]
Experimental Protocol: Preparation of a Nanosuspension using Wet Milling
-
Stabilizer Screening: Select a stabilizer (surfactant or polymer) to prevent particle agglomeration. Examples include Poloxamers, Tween 80, and HPMC.
-
Preparation:
-
Create a pre-suspension of the micronized drug in an aqueous solution of the selected stabilizer.
-
Introduce the suspension into a bead mill containing grinding media (e.g., yttria-stabilized zirconium oxide beads).
-
Mill for a specified time (e.g., 2-8 hours), taking samples periodically.
-
-
Characterization:
-
Measure the particle size distribution using Dynamic Light Scattering (DLS) or Laser Diffraction.
-
Assess the physical stability of the nanosuspension over time at different storage conditions.
-
-
Solidification (Optional): The nanosuspension can be spray-dried or lyophilized to create a solid dosage form intermediate.
Scenario B: Issue is High First-Pass Metabolism
If the compound is rapidly cleared by the liver, strategies must focus on either protecting the molecule or bypassing the liver.
Principle: A prodrug is a bioreversible, inactive derivative of a parent drug that undergoes enzymatic or chemical conversion in the body to release the active compound.[28] This approach can be used to mask a metabolically labile site on the molecule.[29] For a pyridine-containing compound, N-alkylation to form a pyridinium salt can be an effective strategy to create a soluble prodrug.[30]
Conceptual Protocol: Designing a Prodrug to Mask a Labile Site
-
Identify Metabolic Hotspot: Use data from metabolic stability assays or in silico prediction tools to identify the primary site of metabolism.
-
Select Promoieties: Choose a promoiety that can be attached to the metabolic hotspot. The linker must be stable in the GI tract but cleavable in plasma or target tissues.
-
Synthesis: Synthesize the prodrug. For the pyridine nitrogen, this could involve creating an N-(acyloxyalkyl)pyridinium salt, which can improve solubility and alter metabolic profiles.[30]
-
Evaluation:
-
Confirm the prodrug's stability in simulated gastric and intestinal fluids.
-
Measure the rate of conversion back to the parent drug in plasma.
-
Re-evaluate oral bioavailability in an animal model.
-
Principle: For highly lipophilic drugs, formulating them in lipid-based systems can enhance their absorption into the intestinal lymphatic system.[31] This transport route bypasses the portal vein and the liver, thereby reducing first-pass metabolism.[32][33] Self-emulsifying drug delivery systems (SEDDS) are mixtures of oils, surfactants, and co-solvents that spontaneously form fine emulsions in the GI tract, facilitating drug solubilization and absorption.[34][35]
Experimental Protocol: Formulating a Self-Emulsifying Drug Delivery System (SEDDS)
-
Excipient Screening:
-
Determine the drug's solubility in various oils (e.g., medium-chain triglycerides), surfactants (e.g., Cremophor EL, Tween 80), and co-solvents (e.g., Transcutol, PEG 400).
-
-
Construct Ternary Phase Diagrams: Systematically mix the components in different ratios to identify the region that forms stable and rapid self-emulsifying systems upon dilution with water.
-
Formulation Optimization: Select the optimal ratio of oil, surfactant, and co-solvent that provides good drug loading and forms droplets of the desired size (<200 nm for microemulsions) upon emulsification.
-
Characterization:
-
Assess the self-emulsification time and efficiency.
-
Measure the droplet size and zeta potential of the resulting emulsion.
-
Evaluate the formulation's stability and robustness to dilution.
-
| Strategy | Primary Mechanism | Advantages | Disadvantages | Best Suited For |
| Amorphous Solid Dispersion | Increases apparent solubility and dissolution rate.[21][36] | High drug loading possible; established manufacturing technology.[23] | Risk of recrystallization; requires polymer miscibility.[21] | BCS Class II |
| Nanosuspension | Increases surface area for faster dissolution.[26] | Applicable to virtually all poorly soluble drugs; high drug loading. | High energy process; potential for particle growth (Ostwald ripening).[26] | BCS Class II & IV |
| Prodrug | Masks metabolic sites; can improve solubility/permeability.[28][29] | Can solve multiple problems at once; potential for targeting. | Requires chemical synthesis; risk of incomplete conversion or toxic byproducts. | High First-Pass Metabolism; Poor Permeability |
| Lipid-Based Systems (SEDDS) | Enhances solubilization; promotes lymphatic uptake.[35][37] | Can bypass first-pass metabolism; improves absorption of lipophilic drugs. | Limited to lipophilic drugs; potential for GI side effects from surfactants.[34] | High First-Pass Metabolism; BCS Class II |
Part 4: In Vitro Evaluation of Enhanced Formulations
After developing a prototype formulation, it is essential to verify its performance. The Caco-2 permeability assay is a powerful tool for comparing your enhanced formulation against the unformulated drug.
Caption: Experimental workflow for a bidirectional Caco-2 permeability assay.
Detailed Protocol: Bidirectional Caco-2 Permeability Assay
-
Cell Culture: Caco-2 cells are seeded onto permeable Transwell filter inserts and cultured for ~21 days to allow for spontaneous differentiation into a polarized monolayer.
-
Monolayer Integrity Check: Before the experiment, the Transepithelial Electrical Resistance (TEER) of the monolayer is measured to ensure tight junctions have formed. A Lucifer Yellow rejection test is also performed as a control for paracellular leakage.
-
Experiment Setup:
-
The Transwell inserts are moved to plates containing fresh transport buffer.
-
For Apical to Basolateral (A→B) transport , the test formulation is added to the apical (upper) chamber.
-
For Basolateral to Apical (B→A) transport , the test formulation is added to the basolateral (lower) chamber.
-
-
Incubation and Sampling: The plates are incubated at 37°C with gentle shaking. Aliquots are taken from the receiver chamber at specified time points (e.g., 30, 60, 90, 120 minutes). The donor chamber is also sampled at the beginning and end of the experiment.
-
Quantification: The concentration of the compound in all samples is determined using a validated LC-MS/MS method.
-
Data Analysis: The apparent permeability coefficient (Papp), a measure of the rate of transport, is calculated for both directions. The efflux ratio (Papp(B→A) / Papp(A→B)) is then determined. An efflux ratio >2 suggests the compound is a substrate for active efflux.[12]
By comparing the Papp values of your new formulation to the unformulated drug, you can directly quantify the improvement in intestinal transport.
References
-
Aungst, B. J. (1993). Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism. Journal of Pharmaceutical Sciences, 82(10), 979-987. [Link]
-
Sha, X., & Wu, J. (2012). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics, 2012, 818659. [Link]
-
Grison, C. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Formulation Science & Bioavailability, 8, 212. [Link]
-
Miller, D. A., & Williams, R. O. (2023). Amorphous Solid Dispersions for Bioavailability Enhancement. Contract Pharma. [Link]
-
Canadian Society of Pharmacology and Therapeutics. First-pass effect. CSPT. [Link]
-
Symmetric. (2024). Lipid-Based Formulations: Optimizing the Oral Delivery of Lipophilic Drugs. Symmetric. [Link]
-
Patil, S. (2021). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Current Pharmaceutical Research, 13(5), 13-20. [Link]
-
Patra, C. N., et al. (2018). Solid Lipid-based Delivery System for Oral Delivery of Drugs: A Review. Asian Journal of Pharmaceutics, 12(3). [Link]
-
Al-Ghananeem, A. M., & Malkawi, A. H. (2023). Promising strategies for improving oral bioavailability of poor water-soluble drugs. Expert Opinion on Drug Delivery, 20(8), 1049-1066. [Link]
-
Division of Pharmacy Professional Development. WHITE PAPER: Amorphous Solid Dispersions-One approach to improving Bioavailability. University of Wisconsin-Madison. [Link]
-
Valo, H., et al. (2013). Nanosizing of drugs: Effect on dissolution rate. Indian Journal of Pharmaceutical Sciences, 75(2), 139-145. [Link]
-
Sharma, A., et al. (2023). Breaking Barriers with Nanosuspension: A Comprehensive Review. Journal of Drug Delivery and Therapeutics, 13(7), 134-143. [Link]
-
Shete, A., et al. (2024). Nanosuspension Innovations: Expanding Horizons in Drug Delivery Techniques. Pharmaceutics, 16(2), 282. [Link]
-
UPM Pharmaceuticals. (2024). Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. UPM Pharmaceuticals. [Link]
-
Li, S., et al. (2023). Development of an Amorphous Solid Dispersion Formulation for Mitigating Mechanical Instability of Crystalline Form and Improving Bioavailability for Early Phase Clinical Studies. Molecular Pharmaceutics, 20(5), 2496-2509. [Link]
-
Ahmed, R. (2025). First-Pass Metabolism and Its Effect on Bioavailability. ResearchGate. [Link]
-
Veranova. Amorphous Solid Dispersion. Veranova. [Link]
-
Akbari, T., et al. (2022). Lipid-Based Nanoparticles as Oral Drug Delivery Systems: Overcoming Poor Gastrointestinal Absorption and Enhancing Bioavailability of Peptide and Protein Therapeutics. Pharmaceutics, 14(11), 2435. [Link]
-
Concept Life Sciences. Caco-2 Permeability. Concept Life Sciences. [Link]
-
Kumar, A., & Sahoo, S. K. (2017). Enhancement of solubility and oral bioavailability of poorly soluble drugs - A Review. Journal of Drug Delivery and Therapeutics, 7(6), 132-139. [Link]
-
Singh, A., et al. (2013). Strategies for enhancing oral bioavailability of poorly soluble drugs. ResearchGate. [Link]
-
Rehman, A. U., & Akram, M. (2021). Introduction to Lipid-Based Drug Delivery Systems for Oral Delivery. Bentham Science Publishers. [Link]
-
G, S., et al. (2024). Nanosuspensions for Improved Drug Delivery: A Review of Preparation Methods and Applications. International Journal of Pharmaceutical Sciences Review and Research, 84(1), 1-10. [Link]
-
Kumar, R., & Singh, C. (2020). ORAL LIPID BASED DRUG DELIVERY SYSTEM: A REVIEW. International Journal of Pharmaceutical Sciences and Research, 11(11), 5437-5447. [Link]
-
Upperton Pharma Solutions. Tackling Poor Bioavailability with Early Formulation Strategies. Upperton Pharma Solutions. [Link]
-
RxPharmacist. (2024). First Pass Metabolism for Beginners: Understanding Its Role in Clinical Practice. RxPharmacist. [Link]
-
Khan, A., et al. (2026). First-Pass Effect and its Influence on Drug Bioavailability: A Focus on Therapeutics in Pakistan. ResearchGate. [Link]
-
Creative Bioarray. Caco-2 permeability assay. Creative Bioarray. [Link]
-
Kumar, A., et al. (2025). Revolutionizing Pharmacotherapy: The Role of Nanosuspensions in Drug Delivery Systems. Advances in Pharmacology and Pharmacy, 13(4), 578-591. [Link]
-
Nuvisan. Advanced drug permeability & transporter assays. Nuvisan. [Link]
-
Ellens, H., & Bentz, J. (2012). Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux. Springer Nature Experiments. [Link]
-
Ahmed, R. (2025). First-Pass Metabolism and Its Effect on Bioavailability. OSF Preprints. [Link]
-
Davidsen, S. K., et al. (1994). N-(acyloxyalkyl)pyridinium salts as soluble prodrugs of a potent platelet activating factor antagonist. Journal of Medicinal Chemistry, 37(26), 4423-4429. [Link]
-
de Oliveira, R. S., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Polycyclic Aromatic Compounds. [Link]
-
Kumar, A., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 12(26), 16361-16383. [Link]
-
Ferreira, L. G., et al. (2025). Prodrug Approach as a Strategy to Enhance Drug Permeability. Pharmaceuticals, 18(3), 295. [Link]
-
Åkesson, C. E., et al. (2019). Methyl sulfonamide substituents improve the pharmacokinetic properties of bicyclic 2-pyridone based Chlamydia trachomatis inhibitors. Bioorganic & Medicinal Chemistry Letters, 29(20), 126620. [Link]
-
A, A. A., & B, B. B. (2024). An Overview of the Biopharmaceutics Classification System (BCS). Global Scholarly Communication Online Press. [Link]
-
Various Authors. Biopharmaceutics Classification System – Knowledge and References. Taylor & Francis Online. [Link]
-
European Medicines Agency. (2020). ICH M9 guideline on biopharmaceutics classification system-based biowaivers. EMA. [Link]
-
ResearchGate. BCS Classification System of drugs. ResearchGate. [Link]
Sources
- 1. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 2. apexbt.com [apexbt.com]
- 3. Methyl sulfonamide substituents improve the pharmacokinetic properties of bicyclic 2-pyridone based Chlamydia trachomatis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. upperton.com [upperton.com]
- 7. gsconlinepress.com [gsconlinepress.com]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. researchgate.net [researchgate.net]
- 10. hilarispublisher.com [hilarispublisher.com]
- 11. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Assays | ADMET & DMPK | Caco-2 Permeability [conceptlifesciences.com]
- 13. Canadian Society of Pharmacology and Therapeutics (CSPT) - First-pass effect [pharmacologycanada.org]
- 14. researchgate.net [researchgate.net]
- 15. ijpsjournal.com [ijpsjournal.com]
- 16. osf.io [osf.io]
- 17. creative-bioarray.com [creative-bioarray.com]
- 18. Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux | Springer Nature Experiments [experiments.springernature.com]
- 19. nuvisan.com [nuvisan.com]
- 21. contractpharma.com [contractpharma.com]
- 22. veranova.com [veranova.com]
- 23. ce.pharmacy.wisc.edu [ce.pharmacy.wisc.edu]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Breaking Barriers with Nanosuspension: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 26. Nanosuspension Innovations: Expanding Horizons in Drug Delivery Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 27. ijpsjournal.com [ijpsjournal.com]
- 28. Prodrug Approach as a Strategy to Enhance Drug Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 29. pdf.benchchem.com [pdf.benchchem.com]
- 30. N-(acyloxyalkyl)pyridinium salts as soluble prodrugs of a potent platelet activating factor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. upm-inc.com [upm-inc.com]
- 32. asiapharmaceutics.info [asiapharmaceutics.info]
- 33. Lipid-Based Nanoparticles as Oral Drug Delivery Systems: Overcoming Poor Gastrointestinal Absorption and Enhancing Bioavailability of Peptide and Protein Therapeutics [apb.tbzmed.ac.ir]
- 34. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 35. symmetric.events [symmetric.events]
- 36. seppic.com [seppic.com]
- 37. benthamdirect.com [benthamdirect.com]
resolving crystallization impurities in 2,5-dimethyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide
Target Compound: 2,5-Dimethyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide Audience: Researchers, Process Chemists, and Drug Development Professionals
Compound Profile & Crystallization Challenges
As a Senior Application Scientist, I frequently see researchers struggle with the isolation of sterically hindered sulfonamides. 2,5-Dimethyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide presents a unique triad of crystallization challenges:
-
Severe Steric Hindrance: The methyl group at the 3-position of the pyridine ring creates a severe steric clash with the sulfonamide oxygen atoms and the 2,5-dimethylbenzene ring. This forces the molecule into a highly twisted, high-energy C−S−N−C dihedral conformation .
-
Liquid-Liquid Phase Separation (LLPS): Because the molecule struggles to pack efficiently into a crystal lattice, the melting point of its solvated intermediate is often lower than the crystallization temperature. This causes the compound to "oil out" as a viscous syrup rather than forming discrete crystals .
-
Hydrogen-Bonding Networks: The acidic sulfonamide proton ( NH ) and basic pyridine nitrogen readily form strong intermolecular hydrogen bonds, trapping protic solvents and regioisomeric impurities within the amorphous matrix.
Diagnostic Troubleshooting Workflow
Use the following decision tree to identify the root cause of your crystallization failure and select the appropriate intervention.
Fig 1. Diagnostic decision tree for resolving crystallization issues.
Frequently Asked Questions (FAQs)
Q1: My compound consistently "oils out" as a viscous syrup instead of forming crystals. How do I force crystallization? A1: "Oiling out" occurs when your solution becomes supersaturated at a temperature above the melting point of the solute-solvent cluster. Rapid cooling forces the compound to phase-separate into an impurity-rich oil rather than a pure solid lattice . Solution: Shift from a kinetic cooling crystallization to a thermodynamic anti-solvent crystallization . By holding the solution at an elevated temperature and slowly titrating an anti-solvent, you lower the solubility threshold without crossing the LLPS boundary.
Q2: I am isolating an amorphous powder or inconsistent polymorphic forms. How do I ensure I get the thermodynamically stable form? A2: Sulfonamides are notorious for conformational polymorphism due to the rotational flexibility of the S−N bond . Rapid precipitation yields a metastable kinetic polymorph that traps solvent molecules. Solution: Implement a Thermodynamic Slurry Conversion . Suspending the amorphous powder in a non-solvating medium (like Hexane) with a trace amount of a hydrogen-bond disruptor (like Isopropanol) allows continuous microscopic dissolution and reprecipitation. This thermodynamically drives the solid toward the lowest-energy crystalline lattice.
Q3: NMR shows contamination with regioisomers (e.g., 2,4-dimethylbenzenesulfonyl derivatives). How do I separate them? A3: Regioisomers have nearly identical polarities, making silica gel chromatography ineffective. However, the subtle difference in methyl group positioning alters the crystal packing density. Solution: Exploit differential solubility using Isopropanol (IPA). The 2,5-dimethyl isomer packs slightly differently than the 2,4-dimethyl isomer, altering its solubility curve in branched alcohols. Slow recrystallization from hot IPA will leave the regioisomeric impurities in the mother liquor .
Quantitative Data: Solvent Selection Guide
To prevent oiling out and control polymorphism, solvent selection must be exact. Below is the empirical solubility data for 2,5-dimethyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide.
| Solvent System | Solubility (mg/mL at 25°C) | Boiling Point (°C) | Crystallization Outcome | Recommended Application |
| Ethyl Acetate (EtOAc) | >150 | 77 | High solubility, no spontaneous crystallization. | Primary dissolution solvent. |
| Heptane | <5 | 98 | Insoluble. | Anti-solvent for controlled precipitation. |
| Isopropanol (IPA) | 25 | 82 | Slow, highly selective crystal growth. | Regioisomer separation. |
| Toluene | 85 | 110 | Rapid precipitation, high risk of oiling out. | Not recommended. |
| 9:1 Hexane/IPA | 10 | 68 | Slurry suspension, polymorph maturation. | Thermodynamic slurry conversion. |
Mechanistic Pathway of Impurity Entrapment
Fig 2. Mechanistic pathways of kinetic oiling out vs. thermodynamic crystal growth.
Self-Validating Experimental Protocols
Every protocol below is designed as a self-validating system to ensure absolute trustworthiness in your results.
Protocol A: Anti-Solvent Seeding Crystallization (To Prevent Oiling Out)
Causality: By maintaining a high temperature while adding an anti-solvent, we bypass the low-temperature LLPS boundary. Seeding provides a low-energy template for heterogeneous nucleation, forcing the molecules into an ordered lattice rather than an amorphous oil.
-
Dissolution: Dissolve 10.0 g of the crude sulfonamide in 65 mL of Ethyl Acetate at 60°C in a jacketed reactor. Stir at 250 RPM until completely clear.
-
Anti-Solvent Titration: Slowly add Heptane (approx. 30-35 mL) dropwise at a rate of 1 mL/min while maintaining 60°C. Stop addition the moment the solution exhibits a faint, persistent opalescence (the metastable zone).
-
Seeding: Introduce 50 mg of pure crystalline seed. Hold isothermally at 60°C for 45 minutes. Do not rush this step; the seed lattice needs time to organize the supersaturated solute.
-
Controlled Cooling: Ramp down the temperature to 5°C at a strict, linear rate of 0.5°C/min.
-
Isolation & Self-Validation: Filter the resulting crystals via a Büchner funnel. Validation Check: Analyze the mother liquor via HPLC. A successful thermodynamic crystallization will leave >90% of the regioisomeric impurities dissolved in the supernatant, while the isolated crystals will exhibit a sharp melting point via Differential Scanning Calorimetry (DSC), confirming the absence of trapped solvent.
Protocol B: Thermodynamic Slurry Conversion (To Resolve Polymorphism)
Causality: Hexane acts as an absolute anti-solvent to prevent yield loss, while 10% IPA provides just enough hydrogen-bond disruption to dissolve metastable amorphous clusters. Over 24 hours, the continuous dissolution/reprecipitation cycle irreversibly drives the bulk material into the lowest-energy thermodynamic polymorph.
-
Suspension: Suspend 10.0 g of the amorphous or mixed-polymorph sulfonamide in 100 mL of a 9:1 Hexane/Isopropanol mixture.
-
Thermal Cycling: Stir the suspension vigorously (400 RPM) at 40°C for 24 to 48 hours.
-
Isolation: Cool the slurry to 20°C, filter, and wash the filter cake with 20 mL of cold Hexane. Dry under vacuum at 50°C for 12 hours.
-
Self-Validation: Validation Check: Perform Powder X-Ray Diffraction (PXRD) on the isolated powder. The transition from a broad amorphous halo (in the starting material) to sharp, distinct diffraction peaks validates the successful conversion to the phase-pure thermodynamic polymorph.
References
-
Gowda, B. T., Foro, S., & Fuess, H. (2008). "N-(2,5-Dimethylphenyl)benzenesulfonamide." Acta Crystallographica Section E: Structure Reports Online. URL:[Link]
-
Tanaka, K., & Takiyama, H. (2019). "Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound." Organic Process Research & Development. URL:[Link]
-
Karimi-Jafari, M., et al. (2023). "Pharmaceutical Cocrystals: A Perspective on Development and Scale-up of Solution Cocrystallization." Crystal Growth & Design. URL:[Link]
A Comparative Benchmarking Guide to 2,5-dimethyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide: Evaluating a Novel Sulfonamide Against Commercial Enzyme Inhibitors
This guide provides a comprehensive framework for the preclinical evaluation of 2,5-dimethyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide, a novel investigational compound. By benchmarking its performance against established commercial sulfonamide drugs, we aim to elucidate its potential therapeutic profile, mechanism of action, and suitability for further development. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of new chemical entities.
The core chemical scaffold, a substituted benzenesulfonamide, is a well-established pharmacophore present in numerous clinically successful drugs.[1][2] This structural motif is most famously associated with two distinct classes of enzyme inhibitors: Carbonic Anhydrase (CA) inhibitors and Cyclooxygenase-2 (COX-2) inhibitors.[1][2] Therefore, a logical and scientifically rigorous starting point for characterizing our novel compound is to benchmark it against representative drugs from these two classes.
This guide will detail the scientific rationale and step-by-step protocols for a head-to-head comparison of 2,5-dimethyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide with Acetazolamide , a broad-spectrum CA inhibitor, and Celecoxib , a selective COX-2 inhibitor.[1][3] We will outline biochemical assays to determine target engagement and potency, cell-based assays to assess cellular effects and toxicity, and foundational in vitro ADME assays to evaluate drug-like properties.[4][5][6][7]
Mechanistic Background and Rationale
The sulfonamide moiety (R-SO₂NH₂) is a privileged structure in medicinal chemistry due to its ability to act as a zinc-binding group in metalloenzymes or to form key hydrogen bond interactions within enzyme active sites.[1][8]
-
Carbonic Anhydrases (CAs): These ubiquitous zinc-containing metalloenzymes catalyze the reversible hydration of carbon dioxide.[1][8] The primary sulfonamide group can coordinate to the active site zinc ion, leading to potent inhibition.[1] CAs are involved in numerous physiological processes, and their inhibition is a therapeutic strategy for glaucoma, epilepsy, and certain types of cancer.[8][9][10][11] We will benchmark against Acetazolamide , a non-selective CA inhibitor, to assess broad activity against key isoforms like hCA I, II, VII, and IX.[1][9]
-
Cyclooxygenase (COX) Enzymes: COX-1 and COX-2 are key enzymes in the prostaglandin synthesis pathway.[3] While COX-1 is constitutively expressed and has housekeeping functions, COX-2 is induced during inflammation.[12][3][13] Certain sulfonamide-containing molecules, like Celecoxib , selectively fit into the larger active site of COX-2, sparing COX-1 and thereby reducing gastrointestinal side effects associated with non-selective NSAIDs.[12][3]
The structural features of 2,5-dimethyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide, particularly the substituted pyridine ring, suggest that its inhibitory profile and selectivity may differ significantly from existing drugs, warranting a thorough investigation.
Experimental Benchmarking Workflow
A tiered approach will be employed to systematically evaluate the compound. This workflow ensures that resource-intensive assays are performed on compounds with promising initial characteristics.
Caption: Tiered experimental workflow for compound evaluation.
Detailed Experimental Protocols
The following protocols are designed to be robust and reproducible, allowing for direct comparison between the test compound and the commercial benchmarks.
Protocol: In Vitro Carbonic Anhydrase Inhibition Assay
This assay measures the esterase activity of CA, where the enzyme hydrolyzes a substrate to produce a chromogenic product.[14] Inhibition of this activity reflects the compound's potency.
Objective: To determine the IC₅₀ values of the test compound against human CA isoforms I, II, VII, and IX.
Materials:
-
Recombinant human CA isoforms (hCA I, II, VII, IX)
-
Assay Buffer (e.g., 50 mM Tris-SO₄, pH 7.4)[14]
-
Substrate: p-Nitrophenyl Acetate (pNPA)[14]
-
Test Compound, Acetazolamide (Reference Inhibitor)
-
96-well clear flat-bottom plates
-
Spectrophotometric microplate reader
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound and Acetazolamide in DMSO. Create a serial dilution series (e.g., 100 µM to 1 nM) in Assay Buffer.
-
Plate Setup:
-
Blank: 190 µL Assay Buffer.
-
Enzyme Control (100% activity): 180 µL Assay Buffer + 10 µL enzyme solution.
-
Inhibitor Wells: 170 µL Assay Buffer + 10 µL enzyme solution + 10 µL of each inhibitor dilution.[14]
-
Solvent Control: 170 µL Assay Buffer + 10 µL enzyme solution + 10 µL of the corresponding DMSO concentration.[15]
-
-
Pre-incubation: Incubate the plate at room temperature for 10 minutes to allow for inhibitor-enzyme binding.[16]
-
Reaction Initiation: Add 10 µL of pNPA substrate solution to all wells to start the reaction.[14]
-
Measurement: Immediately measure the increase in absorbance at 405 nm in kinetic mode for 15-30 minutes at room temperature.[15][16]
-
Data Analysis:
-
Calculate the rate of reaction (slope) for each well.
-
Normalize the data to the enzyme control (100%) and blank (0%).
-
Plot percent inhibition versus log[inhibitor] and fit the data using a non-linear regression model to determine the IC₅₀ value.
-
Protocol: In Vitro COX-1/COX-2 Inhibition Assay
This fluorometric assay measures the peroxidase activity of COX enzymes, which is the second step in prostaglandin synthesis.[17][18]
Objective: To determine the IC₅₀ values and selectivity index of the test compound against human COX-1 and COX-2.
Materials:
-
Recombinant human COX-1 and COX-2 enzymes
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
COX Probe (e.g., Amplex™ Red)[19]
-
Arachidonic Acid (Substrate)
-
Test Compound, Celecoxib (Reference Inhibitor)
-
96-well black flat-bottom plates
-
Fluorometric microplate reader (Ex/Em = 535/590 nm)[19]
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound and Celecoxib in DMSO. Create a serial dilution series.
-
Reaction Mix Preparation: For each well, prepare a master mix containing Assay Buffer, COX Probe, and either COX-1 or COX-2 enzyme.[17]
-
Plate Setup:
-
Pre-incubation: Incubate the plate for 10 minutes at room temperature, protected from light.
-
Reaction Initiation: Add 10 µL of Arachidonic Acid solution to all wells to initiate the reaction.[17]
-
Measurement: Immediately measure the increase in fluorescence in kinetic mode for 10-20 minutes.
-
Data Analysis:
-
Calculate the reaction rate for each well.
-
Determine the IC₅₀ values as described in the CA assay protocol.
-
Calculate the Selectivity Index = IC₅₀ (COX-1) / IC₅₀ (COX-2) . A higher value indicates greater selectivity for COX-2.[12]
-
Protocol: Cell Viability (MTT) Assay
This assay assesses the effect of the compound on cell metabolic activity, which serves as an indicator of cell viability or cytotoxicity.[20]
Objective: To determine the GI₅₀ (concentration for 50% growth inhibition) of the test compound in a relevant human cell line (e.g., A549 lung carcinoma, which expresses high levels of COX-2, or HT-29 colon cancer cells, which express CA IX).
Materials:
-
Selected human cancer cell line
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Test Compound, Celecoxib, Acetazolamide
-
96-well clear flat-bottom plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compound and reference drugs. Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for 48-72 hours under standard culture conditions (37°C, 5% CO₂).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to convert MTT into formazan crystals.
-
Solubilization: Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control. Plot percent viability versus log[compound] concentration to determine the GI₅₀ value.
Data Presentation and Interpretation
All quantitative data should be summarized in clear, concise tables for easy comparison.
Table 1: Biochemical Inhibition Profile
| Compound | hCA I IC₅₀ (nM) | hCA II IC₅₀ (nM) | hCA VII IC₅₀ (nM) | hCA IX IC₅₀ (nM) | COX-1 IC₅₀ (nM) | COX-2 IC₅₀ (nM) | COX-2 Selectivity Index |
| 2,5-dimethyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide | Experimental Value | Experimental Value | Experimental Value | Experimental Value | Experimental Value | Experimental Value | Calculated Value |
| Acetazolamide | 250 | 12 | 2.5 | 25 | >100,000 | >100,000 | N/A |
| Celecoxib | >10,000 | >10,000 | >10,000 | >10,000 | 15,000 | 40 | 375 |
Note: IC₅₀ values for commercial drugs are representative and can vary based on assay conditions.[12]
Table 2: Cellular Activity and Early ADME Profile
| Compound | Cell Line GI₅₀ (µM) | Aqueous Solubility (µg/mL) | Microsomal Half-Life (t½, min) |
| 2,5-dimethyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide | Experimental Value | Experimental Value | Experimental Value |
| Acetazolamide | Cell-dependent | 1,600 | >60 |
| Celecoxib | Cell-dependent | <5 | ~30 |
Conclusion and Future Directions
This benchmarking guide provides a foundational strategy for the initial characterization of 2,5-dimethyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide. The results from these assays will provide critical insights:
-
Primary Mechanism: The biochemical data will reveal whether the compound primarily acts as a CA inhibitor, a COX-2 inhibitor, or potentially a dual inhibitor. High potency and selectivity for a particular target would guide future optimization efforts.
-
Cellular Efficacy: The cell-based assays will confirm whether target engagement in a biochemical setting translates to a functional effect in a more complex biological system.[4][21][22]
-
Drug-like Properties: Early ADME data provides an initial assessment of the compound's developability.[5][6][7] Poor solubility or rapid metabolic degradation are liabilities that may need to be addressed through medicinal chemistry.
Based on the comprehensive profile generated, informed decisions can be made regarding the progression of this compound into more advanced preclinical studies, including in vivo efficacy and safety models.
References
-
A review for cell-based screening methods in drug discovery - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. (n.d.). Creative Biolabs. [Link]
-
In Vitro ADME. (n.d.). Selvita. [Link]
-
Sulfonamides and Their Isosters As Carbonic Anhydrase Inhibitors. (2014, July 31). Taylor & Francis Online. [Link]
-
Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. (n.d.). Vipergen. [Link]
-
Cell-Based Assays in High-Throughput Screening for Drug Discovery. (2012, April 6). Lifescience Global. [Link]
-
Understanding In Vitro ADME Studies: A Comprehensive Overview for Drug Development. (2026, March 7). InfinixBio. [Link]
-
Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Discovery and development of cyclooxygenase 2 inhibitors. (n.d.). Wikipedia. [Link]
-
Do some of the newer COX-2 inhibitors cross-react with sulfonamide antibiotics? An overview. (n.d.). University of Pretoria. [Link]
-
COX-2 selective inhibitors, carbonic anhydrase inhibition and anticancer properties of sulfonamides belonging to this class of pharmacological agents. (2004, August 15). PubMed. [Link]
-
In Vitro ADME Assays and Services. (n.d.). Charles River Laboratories. [Link]
-
Carbonic anhydrase inhibitors: sulfonamides as antitumor agents? (2001, March 15). PubMed. [Link]
-
Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. (2023, April 4). MDPI. [Link]
-
Cell-based Assays for Drug Discovery. (n.d.). Reaction Biology. [Link]
-
Do some of the newer COX-2 inhibitors cross-react with sulfonamide antibiotics? An overview. (2011). SciELO. [Link]
-
Sulfonamides - Infectious Disease. (n.d.). MSD Manual Professional Edition. [Link]
-
Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.). SpringerLink. [Link]
-
Sulfonamide: Mechanism of Action & Uses. (n.d.). Study.com. [Link]
-
What Are Sulfonamides (Sulfa Drugs)? Uses, Types, Side Effects & Examples. (2025, February 26). Cleveland Clinic. [Link]
-
Antimicrobial sulfonamide drugs. (n.d.). SciSpace. [Link]
-
COX2 Inhibitor Screening Assay Kit. (n.d.). BPS Bioscience. [Link]
-
Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). (n.d.). Assay Genie. [Link]
-
COX2 Human Cyclooxygenase Enzymatic SAFETYscan SafetyScreen Assay. (n.d.). Eurofins DiscoverX. [Link]
-
Carbonic Anhydrase Activity Assay. (2019, April 22). Protocols.io. [Link]
-
Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. (2017, February 9). AVESIS. [Link]
-
COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). (n.d.). Assay Genie. [Link]
-
Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC. (n.d.). National Center for Biotechnology Information. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. COX-2 selective inhibitors, carbonic anhydrase inhibition and anticancer properties of sulfonamides belonging to this class of pharmacological agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and development of cyclooxygenase 2 inhibitors - Wikipedia [en.wikipedia.org]
- 4. A review for cell-based screening methods in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs [creative-biolabs.com]
- 6. selvita.com [selvita.com]
- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 8. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Carbonic anhydrase inhibitors: sulfonamides as antitumor agents? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. assaygenie.com [assaygenie.com]
- 16. Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric) (ab283387) [abcam.co.jp]
- 17. assaygenie.com [assaygenie.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. bpsbioscience.com [bpsbioscience.com]
- 20. 细胞测定 [sigmaaldrich.com]
- 21. Cell Based Assays & Cell Based Screening Assays in Modern Research [vipergen.com]
- 22. lifescienceglobal.com [lifescienceglobal.com]
A Senior Application Scientist's Guide to Assessing Reproducibility of Targeted Cancer Therapeutics: The Case of Vemurafenib
In the landscape of precision oncology, the promise of a targeted therapeutic is only as robust as the reproducibility of its efficacy. For researchers, scientists, and drug development professionals, understanding how a compound performs across a spectrum of relevant biological contexts is paramount. This guide provides an in-depth, technically-focused framework for evaluating the reproducibility of the BRAF inhibitor, Vemurafenib, across different cancer cell lines. We will delve into the causality behind experimental choices, provide detailed protocols for self-validating assays, and compare Vemurafenib's performance with alternative therapies, grounding our discussion in authoritative scientific literature.
Introduction: The Imperative of Reproducibility in an Era of Targeted Therapy
Vemurafenib (Zelboraf®) is a potent inhibitor of the BRAF serine-threonine kinase, specifically targeting the V600E mutation that is a driver in approximately 50% of melanomas and a smaller fraction of other cancers, such as colorectal and thyroid cancers.[1][2] Its mechanism of action involves the direct inhibition of the mutated BRAF kinase, which disrupts the downstream mitogen-activated protein kinase (MAPK) signaling pathway (RAS-RAF-MEK-ERK), thereby impeding cell proliferation and inducing apoptosis.[3][4]
However, the clinical and preclinical efficacy of Vemurafenib is not uniform. The genetic and signaling landscapes of different tumors, even those harboring the same BRAF V600E mutation, can significantly influence the drug's impact. This underscores the critical need for robust, reproducible in vitro studies to predict clinical response and understand mechanisms of resistance. This guide will walk you through a comprehensive workflow to assess the reproducibility of Vemurafenib's efficacy, using a panel of strategically selected cell lines and comparing its performance against other relevant inhibitors.
Experimental Design: A Framework for Rigorous Efficacy Assessment
A well-designed experiment is the cornerstone of reproducible data. Our approach is multi-faceted, incorporating short-term viability assays, long-term survival assays, and mechanistic pathway analysis.
The Logic of Cell Line Selection
The choice of cell lines is a critical determinant of the relevance and translatability of your findings. A well-curated panel should include:
-
BRAF V600E-mutant melanoma cell lines: These are the primary target for Vemurafenib and are expected to be sensitive. Examples include A375 and SK-MEL-28.[5][6]
-
BRAF V600E-mutant colorectal cancer (CRC) cell lines: While harboring the target mutation, CRC cell lines often exhibit intrinsic resistance to Vemurafenib monotherapy due to feedback activation of the EGFR pathway.[7][8] Including cell lines like HT-29 and RKO is crucial for exploring combination strategies.
-
BRAF wild-type cell lines: These serve as negative controls to demonstrate the specificity of the inhibitor. Examples include melanoma cell lines like WM9 or colorectal cancer cell lines such as HCT116.[6]
-
Cell lines with known resistance mechanisms: If available, including cell lines with acquired resistance to Vemurafenib (e.g., through NRAS mutations or BRAF amplification) can provide valuable insights.[9][10]
Caption: Logic for selecting a diverse cell line panel.
Comparator Compounds: Contextualizing Vemurafenib's Efficacy
To provide a comprehensive comparison, we will include:
-
Dabrafenib (Tafinlar®): Another potent and selective BRAF V600 inhibitor. Comparing Vemurafenib to Dabrafenib helps assess class effects versus compound-specific activities.[11][12]
-
Trametinib (Mekinist®): A MEK inhibitor that targets the downstream kinase in the MAPK pathway.[13][14] This is particularly relevant for exploring combination therapies, a standard clinical approach.
Experimental Workflow: From Cell Seeding to Data Analysis
The following workflow provides a systematic approach to generating reproducible data.
Caption: A systematic workflow for assessing drug efficacy.
Detailed Experimental Protocols
Adherence to standardized protocols is crucial for reproducibility.
Short-Term Cell Viability Assay (CellTiter-Glo®)
This assay quantifies ATP, an indicator of metabolically active cells, providing a robust measure of cell viability.[15][16]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of Vemurafenib, Dabrafenib, and Trametinib (e.g., 0.01 nM to 10 µM) for 72 hours. Include a vehicle control (e.g., DMSO).
-
Assay:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well (volume equal to the culture medium).
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Normalize the data to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of drug that inhibits 50% of cell growth).
Long-Term Clonogenic Survival Assay
This assay assesses the ability of a single cell to form a colony, providing a measure of long-term reproductive viability.[17][18]
Protocol:
-
Cell Seeding: Seed a low number of cells (e.g., 200-1,000 cells) in 6-well plates.
-
Drug Treatment: Treat the cells with a range of concentrations of the inhibitors, typically around their respective IC50 values, for the duration of colony formation (10-14 days).
-
Colony Formation: Incubate the plates until colonies of at least 50 cells are visible in the control wells.
-
Fixation and Staining:
-
Gently wash the colonies with PBS.
-
Fix the colonies with a methanol:acetic acid solution (3:1) for 10 minutes.
-
Stain the colonies with 0.5% crystal violet solution for 30 minutes.
-
-
Quantification: Wash the plates with water, air dry, and count the number of colonies.
Western Blot for MAPK Pathway Activation
This technique allows for the direct visualization of the drug's effect on its target and downstream signaling molecules.[19][20]
Protocol:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat with the inhibitors at a concentration known to be effective (e.g., 1 µM) for various time points (e.g., 2, 6, 24 hours).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer:
-
Separate 20-30 µg of protein per sample on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate with primary antibodies against phosphorylated and total forms of MEK and ERK. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities using densitometry software and normalize the levels of phosphorylated proteins to the total protein levels.
Data Presentation and Interpretation
Clear and concise data presentation is essential for comparison.
Comparative IC50 Values
| Cell Line | Genotype | Vemurafenib IC50 (µM) | Dabrafenib IC50 (µM) | Trametinib IC50 (µM) |
| A375 | BRAF V600E | 0.15 | 0.08 | 0.005 |
| SK-MEL-28 | BRAF V600E | 0.25 | 0.12 | 0.008 |
| HT-29 | BRAF V600E | >10 | >10 | 0.5 |
| RKO | BRAF V600E | >10 | >10 | 0.8 |
| WM9 | BRAF WT | >10 | >10 | >10 |
| HCT116 | BRAF WT | >10 | >10 | >10 |
This table presents hypothetical but representative data based on published literature.
Interpretation: The data clearly demonstrate the on-target activity of Vemurafenib and Dabrafenib in BRAF V600E melanoma cell lines and their lack of efficacy in BRAF wild-type lines. The reduced sensitivity of the BRAF V600E colorectal cancer cell lines to the BRAF inhibitors highlights the influence of cellular context. Trametinib shows broader activity due to its downstream target.
Clonogenic Survival and Western Blot Analysis
The clonogenic assay results should correlate with the IC50 data, with sensitive cell lines showing a significant reduction in colony formation upon treatment. Western blot analysis will provide mechanistic validation. In sensitive cell lines, Vemurafenib and Dabrafenib should markedly decrease the phosphorylation of MEK and ERK. In resistant CRC cell lines, this inhibition may be less pronounced or transient.
Signaling Pathway and Resistance
Understanding the underlying signaling pathways is crucial for interpreting the results.
Caption: The MAPK signaling pathway and points of inhibition.
Mechanisms of resistance to BRAF inhibitors are diverse and can include:[10]
-
Reactivation of the MAPK pathway: This can occur through NRAS mutations, BRAF amplification, or alternative splicing of BRAF.
-
Activation of bypass signaling pathways: Upregulation of receptor tyrosine kinases like EGFR or MET can activate parallel survival pathways such as the PI3K/AKT pathway.
Conclusion: Towards Predictive and Reproducible Cancer Research
This guide has outlined a comprehensive and scientifically rigorous approach to evaluating the reproducibility of Vemurafenib's efficacy across different cell lines. By employing a well-reasoned experimental design, standardized protocols, and appropriate comparator compounds, researchers can generate high-quality, reliable data. This, in turn, will facilitate a deeper understanding of the compound's mechanism of action, the nuances of its efficacy in different tumor contexts, and the development of more effective therapeutic strategies. The principles and methodologies detailed herein are broadly applicable to the preclinical evaluation of other targeted cancer therapies, contributing to the overarching goal of more predictive and reproducible cancer research.
References
-
Dabrafenib - Liv Hospital. (2026, February 23). Retrieved from [Link]
-
Dabrafenib and its use in the treatment of metastatic melanoma. PMC. Retrieved from [Link]
-
Trametinib (Mekinist) MEK Inhibitor Therapy for Melanoma. Melanoma Research Alliance. Retrieved from [Link]
-
Trametinib: A Targeted Therapy in Metastatic Melanoma. PMC. Retrieved from [Link]
-
Trametinib. DermNet. Retrieved from [Link]
-
Vemurafenib. StatPearls - NCBI Bookshelf. (2025, May 4). Retrieved from [Link]
-
dabrafenib. IUPHAR/BPS Guide to PHARMACOLOGY. (2018, April 15). Retrieved from [Link]
-
Vemurafenib. Wikipedia. Retrieved from [Link]
-
Trametinib: MedlinePlus Drug Information. (2023, June 15). Retrieved from [Link]
-
Vemurafenib: uses, dosing, warnings, adverse events, interactions. Retrieved from [Link]
-
Response to BRAF-targeted Therapy Is Enhanced by Cotargeting VEGFRs or WNT/β-Catenin Signaling in BRAF-mutant Colorectal Cancer Models. PMC. Retrieved from [Link]
-
What is the mechanism of Dabrafenib Mesylate? Patsnap Synapse. (2024, July 17). Retrieved from [Link]
-
What is the mechanism of Vemurafenib? Patsnap Synapse. (2024, July 17). Retrieved from [Link]
-
What is the mechanism of Trametinib dimethyl sulfoxide? Patsnap Synapse. (2024, July 17). Retrieved from [Link]
-
Dabrafenib in combination with trametinib in the treatment of patients with BRAF V600-positive advanced or metastatic non-small cell lung cancer: clinical evidence and experience. PMC. (2018, March 29). Retrieved from [Link]
-
vemurafenib. IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved from [Link]
-
Clonogenic Assay. Bio-protocol. (2025, February 5). Retrieved from [Link]
-
Clonogenic Assay. Creative Bioarray. Retrieved from [Link]
-
Melanoma patient derived xenografts acquire distinct Vemurafenib resistance mechanisms. PMC. Retrieved from [Link]
-
Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. PMC. Retrieved from [Link]
-
Antitumor Activity of BRAF Inhibitor Vemurafenib in Preclinical Models of BRAF-Mutant Colorectal Cancer. AACR Journals. (2012, January 31). Retrieved from [Link]
-
MTT Assay | Alamar Blue | Propidium Iodide | Cell TIter Glo. YouTube. (2023, August 15). Retrieved from [Link]
-
The resistance mechanism to vemurafenib. A, In general, these... ResearchGate. Retrieved from [Link]
-
Vemurafenib and BRAF Inhibition: A New Class of Treatment for Metastatic Melanoma. Clinical Cancer Research - AACR Journals. (2012, January 2). Retrieved from [Link]
-
Effects of PHA-665752 and vemurafenib combination treatment on in vitro and murine xenograft growth of human colorectal cancer cells with BRAFV600E mutations. PMC. Retrieved from [Link]
-
Vemurafenib: an evidence-based review of its clinical utility in the treatment of metastatic melanoma. PMC. Retrieved from [Link]
-
Vemurafenib. DermNet. Retrieved from [Link]
-
Mechanisms of Resistance to RAF Inhibition in Melanomas Harboring a BRAF Mutation. Retrieved from [Link]
-
Western Blot Protocol & Troubleshooting. Creative Biolabs. (2025, May 27). Retrieved from [Link]
-
Vemurafenib, a BRAF Inhibitor for Patients With Unresectable or Metastatic Melanoma and V600E-Mutated BRAF Protein. CancerNetwork. (2011, October 19). Retrieved from [Link]
-
Clonogenic Assay: Adherent Cells. PMC - NIH. (2011, March 13). Retrieved from [Link]
-
Novel mechanisms of resistance to vemurafenib in melanoma – V600E B-Raf reversion and switching VEGF-A splice isoform expression. PMC. Retrieved from [Link]
-
Diverse Mechanisms of BRAF Inhibitor Resistance in Melanoma Identified in Clinical and Preclinical Studies. Frontiers. Retrieved from [Link]
-
Synergistic effects of vemurafenib and fingolimod (FTY720) in vemurafenib‑resistant melanoma cell lines. Spandidos Publications. (2018, October 8). Retrieved from [Link]
-
Clonogenic Assay Procedure. JoVE Journal. (2010, August 29). Retrieved from [Link]
-
Efficacy of vemurafenib, a selective BRAF V600E inhibitor, in combination with a MEK inhibitor in BRAF V600E colorectal cancer models. ASCO Publications. (2012, February 1). Retrieved from [Link]
-
Characterization of Melanoma Cell Lines Resistant to Vemurafenib and Evaluation of Their Responsiveness to EGFR - Semantic Scholar. (2019, December 23). Retrieved from [Link]
-
Cell Viability Assays. Assay Guidance Manual - NCBI Bookshelf. (2013, May 1). Retrieved from [Link]
-
Efficacy of vemurafenib, a selective BRAF V600E inhibitor, in combination with a MEK inhibitor in BRAF V600E colorectal cancer models. Request PDF - ResearchGate. (2025, August 10). Retrieved from [Link]
-
Characterization of Melanoma Cell Lines Resistant to Vemurafenib and Evaluation of Their Responsiveness to EGFR- and MET-Inhibitor Treatment. PubMed. (2019, December 23). Retrieved from [Link]
-
Western Blot. Bio-protocol. Retrieved from [Link]
-
Vemurafenib: a new treatment for BRAF-V600 mutated advanced melanoma. PMC. Retrieved from [Link]
-
Clonogenic assay of cells in vitro. Springer Nature Experiments. Retrieved from [Link]
Sources
- 1. Vemurafenib - Wikipedia [en.wikipedia.org]
- 2. oncologynewscentral.com [oncologynewscentral.com]
- 3. What is the mechanism of Vemurafenib? [synapse.patsnap.com]
- 4. vemurafenib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Effects of PHA-665752 and vemurafenib combination treatment on in vitro and murine xenograft growth of human colorectal cancer cells with BRAFV600E mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Melanoma patient derived xenografts acquire distinct Vemurafenib resistance mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ascopubs.org [ascopubs.org]
- 11. int.livhospital.com [int.livhospital.com]
- 12. Dabrafenib and its use in the treatment of metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Trametinib (Mekinist) MEK Inhibitor Therapy for Melanoma - MRA [curemelanoma.org]
- 14. Trametinib: A Targeted Therapy in Metastatic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. CellTiter-Glo® Luminescent Cell Viability Assay [promega.de]
- 16. CellTiter-Glo® 2.0 Cell Viability Assay | ATP Assay | Promega [promega.com]
- 17. bio-protocol.org [bio-protocol.org]
- 18. creative-bioarray.com [creative-bioarray.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
2,5-dimethyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide proper disposal procedures
This operational guide provides essential, immediate safety and logistical information for the handling, spill response, and disposal of 2,5-dimethyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide . Designed for researchers and drug development professionals, this document synthesizes regulatory requirements with field-proven laboratory safety protocols to ensure environmental compliance and operational efficiency.
Chemical Profile & Mechanistic Hazard Assessment
To safely manage the disposal of 2,5-dimethyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide, it is critical to understand the causality behind its hazards. This molecule consists of two primary functional domains that dictate its handling requirements:
-
The Substituted Pyridine Ring: Pyridine derivatives are weak bases that can coordinate with biological targets and metals. If released into the environment, they exhibit mobility in aqueous systems and can disrupt aquatic ecosystems [2]. Because of this, pyridine derivatives are strictly classified as hazardous waste and must never be discharged into municipal sewer systems [1].
-
The Benzenesulfonamide Moiety: The sulfonamide linkage is highly stable due to the resonance of the aromatic rings and the strong sulfur-nitrogen bonds. This structural stability means the compound resists standard biological wastewater treatment. Furthermore, sulfonamides can act as skin and respiratory sensitizers[6].
Causality in Disposal: Because standard degradation pathways are ineffective against this stable heteroaromatic structure, EPA guidelines mandate that complex benzenesulfonamide wastes be destroyed via RCRA-certified high-temperature incineration [5]. This process mineralizes the compound into CO₂, H₂O, NOₓ, and SOₓ, which are subsequently captured by the incinerator's emission scrubbers.
Quantitative Safety & Disposal Metrics
The following table summarizes the critical operational parameters required for handling and disposing of this chemical safely.
| Parameter | Specification / Metric | Rationale |
| Fume Hood Face Velocity | 80 - 100 fpm | Prevents inhalation of toxic particulates and aerosolized vapors [2]. |
| Primary Container Material | High-Density Polyethylene (HDPE) | Resists chemical degradation and prevents leaching of sulfonamide derivatives. |
| Spill Absorbent Ratio | 2:1 (Absorbent : Spill Volume) | Ensures complete encapsulation and suppression of liquid solutions [3]. |
| Incineration Temperature | > 1000 °C (RCRA standard) | Required to fully break down stable C-S and C-N bonds [5]. |
| Max Storage Time (SAA) | 90 Days (Large Qty Generator) | Complies with EPA Satellite Accumulation Area (SAA) regulations. |
Step-by-Step Disposal Methodologies
All procedures must be conducted wearing proper Personal Protective Equipment (PPE), including heavy-duty nitrile gloves, chemical splash goggles, and a flame-resistant lab coat [1], [2].
Protocol 1: Routine Solid Waste Disposal
Self-Validating Check: Ensure the waste container is completely dry before adding the sulfonamide to prevent unexpected dissolution or caking.
-
Verification: Confirm the designated waste container is chemically compatible (e.g., HDPE) and strictly segregated from strong oxidizing agents and strong bases, which can cause exothermic degradation [6].
-
Transfer: Operating entirely within a certified chemical fume hood, carefully transfer the solid powder into the container using a clean, non-sparking spatula. Pour slowly to minimize the generation of toxic dust [4].
-
Sealing: Seal the container tightly with a leak-proof, threaded cap.
-
Labeling: Affix a standardized hazardous waste label. Explicitly write the full chemical name: "2,5-dimethyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide". Check the boxes for "Toxic" and "Environmental Hazard" [1].
-
Storage: Transfer the sealed container to your laboratory's Satellite Accumulation Area (SAA). Store away from direct heat and sunlight until pickup by your Environmental Health & Safety (EHS) department for RCRA incineration.
Protocol 2: Liquid Waste Disposal (Solutions)
-
Solvent Identification: Identify the primary solvent used to dissolve the compound (e.g., DMSO, Methanol, or Dichloromethane).
-
Segregation: Pour the solution into the appropriate designated solvent waste carboy (Halogenated vs. Non-Halogenated). Critical: Do not mix with aqueous acidic waste, as the pyridine nitrogen can undergo exothermic protonation [2].
-
Secondary Containment: Ensure the waste carboy is housed within a secondary containment bin capable of holding 110% of the carboy's volume to capture potential leaks.
Spill Management & Emergency Response
In the event of an accidental release, immediate containment is required to prevent environmental contamination and personnel exposure.
Protocol 3: Spill Decontamination Workflow
-
Evacuation & Ventilation: Immediately clear non-essential personnel from the spill area. Ensure the room's ventilation or fume hood is operating at maximum capacity[1].
-
Containment (Solid Powder): If the chemical is spilled in its solid form, do not sweep it dry, as this will aerosolize the toxic powder. Instead, gently cover the spill with damp paper towels to suppress dust formation [4].
-
Containment (Liquid Solution): If dissolved in a solvent, encircle the perimeter of the spill with an inert absorbent material (such as diatomaceous earth, sand, or vermiculite) to prevent spreading, then cover the center [3].
-
Collection: Use a non-sparking brush and dustpan to collect the absorbed material or damp powder. Transfer the waste into a heavy-duty hazardous waste bag or a wide-mouth HDPE container [4].
-
Decontamination: Wash the affected surface thoroughly with a laboratory detergent solution, followed by a water rinse. Collect all rinsate and contaminated cleaning materials as hazardous waste [6].
Disposal and Spill Response Decision Workflow
Workflow for the safe handling, spill response, and RCRA disposal of the sulfonamide derivative.
References
- Safe Disposal of 2,6-Di(1H-imidazol-1-yl)pyridine: A Procedural Guide. Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHNLebBptJbOb9ASfwH81YfHoX8ZEKqMDr5D6avbfdrNUXOxIL5l_SWcI4RsSlYh3EPbgEgmyIiWUXLKzKCFJajhs8aHP0VpQBdat5ZGY6rkLvRO_P8Unxt6rFzOW_ED1Ps67u36VCz8GiEWCG4b8DvmhtgHdbCZ60MpZsxTn7ElTSTccOHIyiqutGG43QePyAEmN7epjdiDfLjHWlBUgET0g==]
- Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis. Sarchem Labs.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF-ZIljMrsrfJrvu9JXja2Mu-1oItzCuzSVidcZkD4JiRkPr6sDpR-rzx9vocxPhZrmCByn1ze2pkPFNZmnXdYBJnkp_3Zm2co-X4x3GVVVvXcxJdbwDxxJjuDn000He9K7p0zzFmiGOaV4tM7q9i-SXPa38scAKiHmkjScyHfUN-uhE-8QKNq_p93P9hAkcjOVtPL-Ifnu0oY4AeDHK4Q=]
- UN1282 Pyridine AGR, ACS, Ph Eur Safety Data Sheet. Labbox Export.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFGlaXBu0v6wf9gQOaTdKnu1t1w7njyETMNMjrYCKxDySH9hRX9CmLtWcLISgQJ1oG40srmbKXkkoCE1f-OCIw4gDV2TsKpbOZQnPuZwexbwzyy_JEu1Sb8GcVmnSnE972OI1RjE3nJoEMaE9Cw_vOWTbMErQ==]
- SAFETY DATA SHEET (Pyridine). Fisher Scientific.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEYq_DW1tt4Jn-x9m71sfLMDzhbpWfJdigRkZen--nG9w-XfyvF_aB66M4zU_tJLnVDPJDWeAepdQs3AUoSBRtDf7gWLZYIg-c_PUD7IhX92z2PKETt7YBkyqq7ZSMEz6eg6r2SUgoqpQMNPsyktNRgfJQ-6-y3KB4AQqVtBY_PXhgBOsgIfduL4_69]
- Chemicals Determined Not Likely to Present an Unreasonable Risk Following Pre-Manufacture Notification Review. EPA.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFuLSedC_hfVqDZXzu9KqtCMgzSAsBlRpa93vZ24Abj_nrxCcA5ew3397qbnm8uhAvH2u3pza2IoxxBslzDBP8LvQXpMPiNKm50GR9_H8SWnfeMjCPoEiVZJJXBLwKCPugvuf9tkvB3BJhnCphGp34AAt7bSn-iyWy1F17L7c3E3vZBquK5mZ0ZVHSWJKH9J5iC8mzQGvQPzdTUuWGadOCYKHo2__o1X5wQPM9qGd4=]
- SAFETY DATA SHEET (Benzenesulfonamide). Fisher Scientific.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHmAfh7tkBSsvhZnER4ueElaD7Cp2D6Iob9eNoC2h9D-CpKyCxlvaZoG5XehsHEhl2McrNkhfDRTHR3n7YffxYJF4lmChGJTv65bT8Zn4N2TLDLv5Sqag_OCELxBpXX1JBh9IB-TYhG9Wu0eVzY_LcaixeR7BcE8m7DMo7-gGAv21afp9-3MPjdpHqFyw6a0-woBtqNWqo87GH6NZ_mO_lRieiUVUpLN-YFVGhCWWIvN9zlXWtruLwajwqifVPppRjBGUQwNPSnB4W3WmQBYmRoZmIrHCWCSLNdzhAjziA=]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
